Rubitecan

Catalog No.
S548638
CAS No.
91421-42-0
M.F
C20H15N3O6
M. Wt
393.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rubitecan

CAS Number

91421-42-0

Product Name

Rubitecan

IUPAC Name

(19S)-19-ethyl-19-hydroxy-8-nitro-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione

Molecular Formula

C20H15N3O6

Molecular Weight

393.3 g/mol

InChI

InChI=1S/C20H15N3O6/c1-2-20(26)13-7-16-17-10(8-22(16)18(24)12(13)9-29-19(20)25)6-11-14(21-17)4-3-5-15(11)23(27)28/h3-7,26H,2,8-9H2,1H3/t20-/m0/s1

InChI Key

VHXNKPBCCMUMSW-FQEVSTJZSA-N

SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC=C5[N+](=O)[O-])N=C4C3=C2)O

solubility

Soluble in DMSO, not soluble in water.

Synonyms

RFS 2000; RFS-2000; RFS2000; Abbreviation: 9NC. 9-nitro-camptothecin; 9-nitro-CPT; nitrocamptothecin. US brand names: Camptogen; Orathecin.

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC=C5[N+](=O)[O-])N=C4C3=C2)O

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC=C5[N+](=O)[O-])N=C4C3=C2)O

The exact mass of the compound Rubitecan is 393.09609 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not soluble in water.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Supplementary Records. It belongs to the ontological category of tertiary alcohol in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Comprehensive Technical Guide: Rubitecan as a Topoisomerase I Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Profile

Rubitecan (9-nitro-20(S)-camptothecin, 9-NC) is a semisynthetic derivative of the natural alkaloid camptothecin, engineered to enhance its anticancer properties. As a potent topoisomerase I (Topo I) inhibitor, it belongs to the camptothecin class of cytotoxic agents that specifically target the DNA replication process in rapidly dividing cells [1] [2]. The compound exists as a pyranoindolizinoquinoline structure with a molecular formula of C₂₀H₁₅N₃O₆ and a molecular weight of 393.35 g/mol [1] [2] [3]. Its chemical name is (19S)-19-ethyl-19-hydroxy-8-nitro-17-oxa-3,13-diazapentacyclo[11.8.0.0²,¹¹.0⁴,⁹.0¹⁵,²⁰]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione [3]. The key structural modification that differentiates this compound from the parent camptothecin is the introduction of a nitro group at position 9 on the A-ring, which enhances its biological activity and influences its pharmacological properties [4] [2].

Table 1: Fundamental Chemical and Physical Properties of this compound

Property Specification
CAS Number 91421-42-0
Molecular Formula C₂₀H₁₅N₃O₆
Molecular Weight 393.35 g/mol
Purity ≥98%
Melting Point 182-186°C
Solubility in DMSO 58-62.5 mg/mL (147.5-158.9 mM)
Storage Conditions -20°C (powder), -80°C (in solvent)

Despite promising preclinical results, the clinical development of this compound has been largely halted due to modest efficacy in most solid tumors and manageable but significant toxicity concerns [4]. Investigation into alternative delivery systems, including its potential as a payload for antibody-drug conjugates (ADCs), continues to be an area of research interest [5].

Mechanism of Action: Topoisomerase I Inhibition

Biochemical Basis of Topoisomerase I Function

DNA topoisomerase I is a essential nuclear enzyme that regulates DNA topology by mediating the relaxation of supercoiled DNA during critical processes such as replication, transcription, and recombination [6]. The enzyme functions through a reversible transesterification reaction mechanism: it creates a transient single-strand break in the DNA backbone, allows for the relaxation of helical tension by swiveling the DNA around this nick, and subsequently reseals the break [6] [7]. Under normal physiological conditions, this "cleavable complex" between Topo I and DNA is short-lived, with the enzyme facilitating the re-ligation of the DNA strand after topological stress has been alleviated [7].

Molecular Mechanism of this compound Inhibition

This compound exerts its cytotoxic effect by specifically targeting the Topo I-DNA complex during the cleavage step of the catalytic cycle [1] [2] [3]. The drug functions as a "poison" rather than a mere catalytic inhibitor by stabilizing the covalent Topo I-DNA intermediate [7]. Mechanistically, this compound molecules intercalate into the DNA and stack against the base pairs that flank the Topo I-induced cleavage site [6]. This strategic positioning allows this compound to physically block the re-ligation step of the Topo I catalytic cycle, effectively "trapping" the enzyme-DNA complex in its cleaved state [1] [7].

The stabilized ternary complex (Topo I-DNA-rubitecan) creates a physical barrier to the advancing replication fork during DNA synthesis [6]. When replication machinery collides with these stabilized complexes, the transient single-strand breaks are converted into lethal double-strand breaks [6]. These double-strand breaks are recognized by the cellular DNA damage response machinery as irreparable lesions, ultimately triggering programmed cell death (apoptosis) in rapidly dividing cancer cells [1] [6]. This mechanism is particularly effective against malignant cells due to their elevated replication rates and increased dependence on topoisomerase activity to manage DNA topological stress.

G TopoI_DNA_Complex Topo I-DNA Complex Formation Rubitecan_Binding This compound Binding & Complex Stabilization TopoI_DNA_Complex->Rubitecan_Binding Transient Complex Normal_Resolution Normal Resolution (Without this compound) TopoI_DNA_Complex->Normal_Resolution Re-ligation Replication_Fork_Collision Replication Fork Collision Rubitecan_Binding->Replication_Fork_Collision Stabilized Complex DSB_Formation Double-Strand Break Formation Replication_Fork_Collision->DSB_Formation Fork Collision Apoptosis Apoptotic Cell Death DSB_Formation->Apoptosis Irreparable Damage Normal_Pathway Normal Cell Cycle Progression Normal_Resolution->Normal_Pathway DNA Repair

Visualization of this compound's mechanism of action in trapping Topo I-DNA complexes

Cellular Consequences and Antitumor Effects

At the cellular level, this compound's interference with DNA topology management has profound consequences. The drug inhibits both DNA and RNA synthesis in dividing cells by preventing the proper unwinding and separation of DNA strands required for these processes [2]. The induction of protein-linked DNA single-strand breaks represents the primary lesion, with the collision of replication forks converting these to more lethal double-strand breaks [2] [5]. This compound has demonstrated particularly potent activity in preclinical models, showing broad-spectrum antitumor efficacy against various human cancer xenografts in nude mice, including pancreatic, ovarian, colorectal, breast, and lung cancers, as well as melanoma and leukemia [4]. Flow cytometry analysis has confirmed that the drug induces cell cycle arrest and apoptosis in treated cancer cells [8].

Experimental Assessment and Protocols

In Vitro Cytotoxicity Assays

The assessment of this compound's cytotoxic activity typically employs standard cell viability assays across various human cancer cell lines. The IC₅₀ values (concentration required for 50% inhibition of cell growth) provide a quantitative measure of potency that enables comparison with other camptothecin analogs [2]. For this compound, documented IC₅₀ values include 7.7 µM against CCL4 cells, and 0.83 µM and 0.32 µM against U-CH1 and U-CH2 cells, respectively [2]. These assays generally involve exposing logarithmically growing cells to a concentration gradient of this compound for specified durations (typically 72 hours), followed by measurement of cell viability using colorimetric (MTT, XTT) or fluorometric methods.

Table 2: Quantitative Biological Activity Profile of this compound

Parameter Value/Range Experimental Context
IC₅₀ (CCL4 cells) 7.7 µM In vitro cytotoxicity
IC₅₀ (U-CH1 cells) 0.83 µM In vitro cytotoxicity
IC₅₀ (U-CH2 cells) 0.32 µM In vitro cytotoxicity
Antitumor Efficacy 100% growth inhibition (30/30 tumors) Preclinical xenograft models [4]
Tumor Regression 80% complete regression (24/30 tumors) Preclinical xenograft models [4]
Topo I Inhibition Stabilizes cleavable complex Biochemical assays
Topoisomerase I Inhibition Assays

Direct assessment of this compound's effect on Topo I activity employs specialized biochemical assays. The DNA relaxation assay represents a fundamental method, where supercoiled plasmid DNA is incubated with recombinant Topo I in the presence or absence of the drug [1] [2] [3]. The reaction products are then analyzed by agarose gel electrophoresis, with this compound's inhibitory activity evidenced by the persistence of supercoiled DNA forms due to prevented relaxation [3]. More specific cleavable complex stabilization assays directly demonstrate this compound's mechanism by detecting the stabilized ternary complex (Topo I-DNA-drug) using techniques such as the immunocomplex of enzyme (ICE) bioassay or potassium-SDS precipitation methods [3]. These assays provide direct evidence of the drug's ability to trap the intermediate complex rather than merely inhibiting catalytic activity.

In Vivo Efficacy Studies

Preclinical evaluation of this compound has extensively utilized human tumor xenograft models in immunodeficient mice [4]. In these studies, this compound demonstrated remarkable broad-spectrum activity, achieving 100% growth inhibition in all 30 human tumors tested, with complete regression observed in 24 of these models at maximum tolerated doses [4]. Administration typically follows an oral route utilizing specific formulations to enhance bioavailability, such as solutions in 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline [2]. Tumor measurements are conducted regularly, and the antitumor effects are quantified as tumor growth inhibition percentage or tumor regression rates compared to vehicle-treated control groups [4] [8].

Clinical Development and Resistance Mechanisms

Clinical Trial Outcomes

Despite promising preclinical results, this compound's clinical performance has been modest. The most significant activity was observed in pancreatic cancer, where a phase II trial demonstrated some efficacy in previously treated patients [4]. However, subsequent development revealed marginal activity across most solid tumors, including ovarian cancer and metastatic breast cancer [4]. The drug's development was ultimately halted due to these limited clinical benefits, though research continues on alternative administration approaches including transdermal and inhalation delivery [4]. The toxicity profile of this compound in clinical trials was characterized primarily by hematologic and gastrointestinal side effects, consistent with other camptothecin analogs [4].

Mechanisms of Resistance

Resistance to this compound and other Topo I inhibitors involves multiple molecular mechanisms that parallel those observed with irinotecan [9] [6] [7]. These include:

  • Reduced cellular accumulation through enhanced drug efflux mediated by ATP-binding cassette (ABC) transporters including ABCG2 and P-glycoprotein [9] [6]
  • Alterations in Topo I expression levels or function, including mutations that affect drug binding without compromising enzymatic activity [9] [7]
  • Enhanced DNA repair capacity that enables cells to survive the DNA damage induced by stabilized Topo I complexes [9] [6]
  • Modifications in the cellular response to DNA damage, including alterations in apoptotic pathways and activation of survival signaling such as NF-κB [9] [6]

Recent evidence suggests that resistance may develop gradually through the elimination of Topo I binding sites on DNA following repair of prior Topo I-dependent DNA cleavages, representing a novel epigenetic mechanism of adaptation [6].

Conclusion and Research Perspectives

References

9-nitrocamptothecin in vivo conversion to 9-aminocamptothecin

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Evidence & Protocols

Key experimental findings and methodologies from preclinical and clinical studies provide evidence for the conversion and its kinetics.

Study Model / Context Key Finding on Conversion Experimental Methodology Summary
Human Blood Cells (in vitro) Confirmed conversion of 9-NC to 9-AC [1]. Incubation of 9-NC with human blood cells in vitro; analysis of metabolites (method not detailed in abstract) [1].
Intestinal Transport (Caco-2 cells) Apical pH impacts 9-NC transport; acidic pH (6.0) favors absorptive transport [2]. Caco-2 cell monolayers in transport chambers. Drug solution added to apical side at varying pH (6.0-7.4), basolateral side at pH 7.4. Samples from both chambers analyzed via HPLC for lactone/carboxylate forms [2].
Clinical Pharmacogenetics ABCG2 421C>A genotype significantly impacts 9-AC lactone systemic exposure (AUC); wild-type and heterozygous patients showed different metabolic profiles [3]. Patients administered single oral dose of 9-NC under fasting conditions. Plasma samples collected for PK analysis of 9-NC and 9-AC (lactone/total) via HPLC. DNA from plasma genotyped for ABCB1, ABCC2, ABCG2 variants using Pyrosequencing [3].
Mouse Xenograft Models 9-AC is a active metabolite contributing to antitumor effect after oral 9-NC dosing [4]. Mice bearing human colon carcinoma (HT29) xenografts administered 9-NC orally on intermittent schedule (0.67 mg/kg). Serial blood samples collected; plasma analyzed for 9-NC and 9-AC lactone concentrations by HPLC with fluorescence detection [4].

Pharmacokinetics, Dynamics & Clinical Perspective

The in vivo behavior of 9-NC and 9-AC is complex, with significant variability that impacts clinical development.

  • Pharmacokinetics and Variability: Oral 9-NC exhibits low and variable bioavailability [2] [5]. In patients, most of the absorbed drug remains as 9-NC, with a 9-NC to 9-AC ratio of approximately 4:1 [5]. The ABCG2 genotype is a key source of inter-individual variability in 9-AC exposure [3].
  • Lactone-Carboxylate Equilibrium: Like other camptothecins, 9-NC and 9-AC exist in a pH-dependent equilibrium between the active lactone form and the inactive carboxylate form. The lactone form is favored at acidic pH (e.g., in the stomach), while the carboxylate form predominates at physiological pH, especially in the presence of human serum albumin [2] [6].
  • Clinical Implications and Challenges: The unpredictable metabolism and pharmacokinetics of 9-NC contributed to challenges in its clinical development. Maintaining sufficient plasma concentrations of the active lactone forms of 9-NC and 9-AC for a prolonged period was considered crucial for efficacy but difficult to achieve consistently [6] [5]. This, alongside toxicity concerns, limited its advancement despite the convenience of oral administration [7].

The following diagram illustrates the in vivo pathway and key factors influencing 9-NC conversion to 9-AC.

g9nc_pathway cluster_GI Gastrointestinal Tract cluster_Systemic Systemic Circulation & Metabolism Oral_9NC Oral Administration of 9-Nitrocamptothecin (9-NC) pH Low Gastric pH Oral_9NC->pH Absorption Intestinal Absorption (Favors Lactone Form) pH->Absorption Efflux Potential Efflux Transporters (e.g., P-gp, BCRP) Absorption->Efflux Reductases Reductases in Blood & Tissue Cells Efflux->Reductases Portal Circulation Conversion Metabolic Conversion 9-NC → 9-AC Reductases->Conversion Equilibrium pH-Dependent Equilibrium Active Lactone ⇌ Inactive Carboxylate Conversion->Equilibrium HSA Human Serum Albumin (HSA) Shifts equilibrium to inactive carboxylate HSA->Equilibrium ABCG2 ABCG2 Transporter (Genotype influences 9-AC PK) Equilibrium->ABCG2 Active_9AC Active Metabolite 9-Aminocamptothecin (9-AC) ABCG2->Active_9AC Tumor_Effect Antitumor Effect (Topoisomerase I Inhibition) Active_9AC->Tumor_Effect

References

Rubitecan preclinical activity human tumor xenograft models

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Preclinical Efficacy of Rubitecan

The table below summarizes data from a key preclinical study that evaluated this compound against a broad panel of 30 human tumors xenografted in nude mice [1].

Human Tumor Type Number of Models Tested Growth Inhibition (GI) Complete Regression (CR)
Melanoma (A375) 1 of 30 100% GI Yes (CR in 24/30 total models)
Breast Carcinoma (MX-1) 1 of 30 100% GI Yes
Non-Small Cell Lung Cancer (SKMES) 1 of 30 100% GI Yes
Pancreatic Carcinoma (Panc-1) 1 of 30 100% GI Not specified
Colon Carcinoma (HT29) 1 of 30 100% GI Not specified
Other Common Cancers* 25 of 30 100% GI Yes (in remaining models)

Note: The study included a total of 30 tumor models, encompassing lung, colorectal, breast, pancreatic, ovarian, prostate, stomach cancers, melanoma, and leukemia [1].

Detailed Experimental Protocols

The efficacy data in the table above was generated using the following standardized methodology [1]:

  • Animal Model: Athymic nude mice (immunodeficient).
  • Xenograft Establishment: Human cancer cells were implanted and grown in the mice.
  • Drug Formulation & Route: this compound was administered via intrastomach injection (oral gavage).
  • Dosing Schedule: The Maximum Tolerated Dose (MTD) of 1 mg/kg/day was administered on a schedule of 5 days on, 2 days off (5+,2-).
  • Treatment Duration: Continued for the duration specified to assess tumor response.
  • Endpoint Measurements: Tumor volume was measured to calculate Tumor Growth Delay and assess for Complete Regression (total disappearance of the tumor).

Another study provided details for an intravenous (IV) formulation of this compound [2]:

  • Formulation: this compound in IDD-P, a particulate suspension to overcome the drug's insolubility.
  • Dosing Schedule: 2.5 mg/kg administered in two 5-day dosing cycles, separated by 2 drug-free days.
  • Efficacy Outcome: Produced significant tumor growth delay in models including A375 melanoma, and MX-1 breast, SKMES non-small-cell lung, Panc-1 pancreatic, and HT29 colon carcinomas. Some complete regression responses were seen in MX-1, A375, and SKMES tumors.

Mechanism of Action & Metabolism

  • Primary Mechanism: this compound is a topoisomerase I (Top1) inhibitor [3]. It stabilizes the Top1-DNA covalent complex, preventing the re-ligation of single-strand DNA breaks. When the replication fork collides with this complex, it causes irreversible DNA double-strand breaks, leading to cell death [3].
  • In Vivo Activation: this compound undergoes rapid in vivo reduction to its active metabolite, 9-aminocamptothecin (9-AC) [4].
  • Resistance Profile: Its cytotoxicity is largely unaffected by the overexpression of certain drug resistance proteins like P-glycoprotein (P-gp) or the breast cancer resistance protein (BCRP), which distinguishes it from camptothecin [4].

The diagram below illustrates the core mechanism of action of this compound.

G CPT Camptothecin (CPT) This compound This compound (9-Nitro-Camptothecin) CPT->this compound Nitration ActiveMetabolite 9-Aminocamptothecin (9-AC) (Active Metabolite) This compound->ActiveMetabolite In Vivo Reduction Top1Complex Stabilized Topoisomerase I-DNA Covalent Complex (Ternary Complex) ActiveMetabolite->Top1Complex Inhibits Religation DSB DNA Double-Strand Breaks (DSBs) Top1Complex->DSB Replication Fork Collision CellDeath Cell Death / Apoptosis DSB->CellDeath

Figure 1: Proposed molecular mechanism of this compound. It is derived from Camptothecin and metabolized to 9-AC, which inhibits Topoisomerase I, ultimately leading to cell death. [4] [3]

Formulation Development & Comparison to Other CPTs

Due to this compound's insolubility, significant effort was invested in developing alternative formulations [2] [4]:

  • IV Formulation (IDD-P): A particulate suspension allowed for intravenous delivery and showed efficacy comparable or superior to IV reference drugs irinotecan and topotecan in xenograft models [2].
  • Other Investigated Routes: Oral (as this compound itself) and aerosolized liposomal formulations were also explored clinically [4].

Clinical Translation & Current Status

Despite the highly promising and broad-spectrum preclinical activity, this compound's clinical development was halted [5].

  • Clinical Trial Results: Phase II trials showed limited or no activity as a single agent in several tumor types, including metastatic breast cancer, advanced soft-tissue sarcomas, glioblastoma, and advanced colorectal cancer [4] [6].
  • Exception in Pancreatic Cancer: Some activity was observed in previously treated pancreatic cancer patients, leading to Phase III trials and orphan drug designation, but this was not sufficient for overall approval [4] [5].
  • Current Status: Clinical development has been discontinued due to marginal activity in larger trials [5].

References

oral Rubitecan absorption and food effect analysis

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data on Food Effect

The following table summarizes the key pharmacokinetic parameters of oral Rubitecan under fasted and fed conditions, based on a randomized, open-label, cross-over study design [1] [2].

Pharmacokinetic Parameter Fasted vs. Fed Ratio P-value
Cmax (Peak Plasma Concentration) 1.98 < 0.001
AUC(0-8 h) (Area Under the Curve) 2.52 < 0.001
AUC(0-24 h) (Area Under the Curve) 1.64 0.003
Tmax (Time to Cmax) 0.49 < 0.001

The data demonstrates that taking this compound with a high-calorie breakfast significantly reduces and delays its absorption. The extent of absorption (AUC) is roughly halved, and the maximum concentration is also substantially lower when taken with food [1].

Experimental Protocol Details

The pivotal study employed a robust methodology to precisely evaluate the food effect [1] [2]:

  • Trial Design: A randomized, open-label, two-period crossover study in non-pretreated patients with metastatic colorectal cancer.
  • Dosage & Schedule: Patients received a single oral dose of This compound 1.5 mg/m².
  • Crossover: Patients were randomized to receive their first dose either after an overnight fast or immediately after a high-calorie breakfast. After a one-week washout period, they crossed over to the alternate schedule.
  • Pharmacokinetic Analysis: Plasma pharmacokinetics were performed after the single doses in both the fasted and fed states.
  • Subsequent Dosing: After the cross-over pharmacokinetic sampling, continuous treatment was administered under fasting conditions (1.5 mg/m²/day, potentially increased to 2.0 mg/m²/day, for 5 consecutive days per week) [1].

Mechanism of Action and Pharmacokinetics

The diagrams below illustrate how food intake affects this compound's absorption and its mechanism of action.

G cluster_absorption Oral Administration & Absorption cluster_mechanism Mechanism of Action in Tumor Cells Food Food GI_Tract Gastrointestinal Tract Food->GI_Tract High-calorie meal Fasted Fasted PK_Effects_Fasted Higher Cmax Higher AUC Shorter Tmax Fasted->PK_Effects_Fasted Fed Fed PK_Effects_Fed Lower Cmax Lower AUC Longer Tmax Fed->PK_Effects_Fed OralDose Oral this compound Dose OralDose->GI_Tract GI_Tract->Fasted Fasted State GI_Tract->Fed Fed State Systemic Systemic Circulation PK_Effects_Fasted->Systemic PK_Effects_Fed->Systemic TopoI DNA Topoisomerase I Systemic->TopoI Inhibits DNA_Complex Topoisomerase I-DNA Cleavable Complex TopoI->DNA_Complex Stabilizes Replication_Fork Replication Fork DNA_Complex->Replication_Fork Collides With DSB Double-Strand DNA Breaks Replication_Fork->DSB Causes Apoptosis Tumor Cell Death DSB->Apoptosis Leads to

Diagram illustrating the impact of food on this compound absorption and its intracellular mechanism of action.

Key Takeaways for Drug Development

  • Critical Dosing Consideration: The profound food effect necessitates strict fasting-state administration to achieve adequate and consistent drug exposure in clinical practice [1] [2].
  • Lactone Ring Stability: Like other camptothecin analogs, this compound's activity depends on maintaining a closed lactone ring structure, which is favored in an acidic environment [3]. The higher pH and complex composition of food in the stomach may promote ring opening, potentially contributing to the observed reduction in bioavailability.
  • Clinical Development Context: It is important to note that despite its oral bioavailability (when fasted), the clinical development of this compound was largely halted. Phase II trials showed disappointing activity in colorectal cancer and only marginal activity in pancreatic cancer, leading to the withdrawal of its New Drug Application (NDA) in the US and Europe [3] [4] [5].

References

Rubitecan lactone ring stability at physiological pH

Author: Smolecule Technical Support Team. Date: February 2026

The Lactone-Carboxylate Equilibrium

For rubitecan and similar camptothecin drugs, the E-ring lactone is essential for optimal anti-tumor activity. This lactone ring exists in a pH-dependent equilibrium with a carboxylate form [1] [2].

  • Active Form: The closed lactone ring.
  • Inactive Form: The open-ring carboxylate, which is significantly less active or completely inactive [1].

The stability of the active lactone form is inversely related to pH. An acidic environment favors the lactone ring structure, while neutral or basic physiological conditions (pH ~7.4) shift the equilibrium toward the carboxylate form [1] [2]. This instability at physiological pH is a common problem for camptothecin analogs, not just this compound [2].

Quantitative Data on this compound

The table below summarizes key chemical, preclinical, and clinical data for this compound:

Property Description / Value
IUPAC Name 9-Nitrocamptothecin [3] [4]
Molecular Formula C₂₀H₁₅N₃O₆ [4]
Molecular Weight 393.35 g/mol [4]
Mechanism of Action Inhibition of DNA topoisomerase I (Topo I) [1] [3] [4]
Active Form Lactone (closed E-ring) [1]
Key Preclinical Finding Broad-spectrum activity in human tumor xenograft models; growth inhibition in all 30 lines tested [3]
Noted Clinical Challenge Pharmacokinetic variability [1]

Experimental Analysis of Stability and Activity

Researchers assess this compound's stability and biological activity through specific experimental protocols.

Lactone Ring Stability Protocol:

  • Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO for stock solutions) [4].
  • Incubation: Introduce the compound into buffers that mimic physiological conditions (e.g., phosphate-buffered saline at pH 7.4) and simulate plasma environment [2].
  • Sampling & Analysis:
    • Use analytical techniques like High-Performance Liquid Chromatography (HPLC) to separate the lactone and carboxylate forms over time.
    • Monitor the rate of lactone ring hydrolysis and calculate the equilibrium ratio between the two forms [2].

Topoisomerase I Inhibition Assay:

  • Reaction Setup: Combine purified Topoisomerase I enzyme with supercoiled plasmid DNA in a reaction buffer. The enzyme will naturally create single-strand breaks (nicks) to relax the DNA [2].
  • Drug Exposure: Add this compound (in its lactone form) to the reaction mixture. The drug binds to the temporary Top1-DNA complex, preventing the DNA from being re-ligated [2].
  • Detection:
    • Use gel electrophoresis to separate the DNA products.
    • The presence of the drug leads to an accumulation of nicked or linearized DNA, which can be visualized and quantified to determine the potency of Top1 inhibition [2].

Research and Development Context

The instability of this compound's lactone ring is part of a broader challenge in developing effective camptothecin-based therapies.

  • Clinical Translation: Despite promising preclinical results, this compound showed disappointing activity in many solid tumors in clinical trials. Its most promising activity was observed in pancreatic cancer, a difficult-to-treat malignancy, which led to further evaluation for this indication [1] [3].
  • Formulation Strategies: To overcome solubility and delivery issues arising from its instability, researchers have explored alternative formulations. One approach involved developing an aerosolized liposomal this compound, which showed some preliminary anti-tumor activity in a Phase II trial involving patients with uterine and lung cancers [3].

The following diagram illustrates the core mechanism of action and the stability challenge of this compound:

This diagram illustrates the central challenge: the active lactone form required for mechanism is unstable at physiological pH [1] [2].

References

Rubitecan apoptosis induction in cancer cell lines

Author: Smolecule Technical Support Team. Date: February 2026

Rubitecan's Mechanism and Role in Apoptosis

This compound is an oral camptothecin analog that functions as a topoisomerase I (Topo I) inhibitor [1] [2]. Its mechanism for triggering apoptosis in cancer cells is indirect, stemming from its primary action on DNA.

The diagram below illustrates this core mechanism and the subsequent pathway to apoptosis.

G This compound This compound Topo I-DNA\nComplex Topo I-DNA Complex This compound->Topo I-DNA\nComplex Binds to Stabilized\nCleavable Complex Stabilized Cleavable Complex Topo I-DNA\nComplex->Stabilized\nCleavable Complex Stabilizes DNA\nSingle-Strand Breaks DNA Single-Strand Breaks Stabilized\nCleavable Complex->DNA\nSingle-Strand Breaks Prevents Re-ligation Replication Fork\nCollision Replication Fork Collision DNA\nSingle-Strand Breaks->Replication Fork\nCollision During S-phase Irreversible\nDouble-Strand Breaks Irreversible Double-Strand Breaks Replication Fork\nCollision->Irreversible\nDouble-Strand Breaks DNA Damage DNA Damage Irreversible\nDouble-Strand Breaks->DNA Damage Cell Cycle Arrest Cell Cycle Arrest DNA Damage->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

This mechanism is characteristic of the camptothecin class of drugs, to which this compound belongs [3] [2]. The critical outcome is the induction of lethal DNA double-strand breaks, which the cancer cell cannot repair, leading to the activation of programmed cell death, or apoptosis.

Preclinical and Clinical Efficacy Data

The table below summarizes key findings on this compound's efficacy from preclinical and clinical studies:

Study Type / Model Key Findings on Efficacy & Apoptosis Result Summary
Preclinical (in vivo, various human cancer xenografts) [1] Showed significant antitumor activity; 100% growth inhibition in 30/30 tumors tested, with total disappearance in 24/30. Highly effective in animal models across many common cancer types (e.g., lung, colorectal, pancreatic).
Clinical (Phase II trial, advanced colorectal cancer) [4] No objective responses were seen in 13 evaluable patients. The regimen was well-tolerated but showed a lack of clinical activity in this setting. Clinical development has been halted due to marginal activity in human trials [1].

Research Context and Further Directions

While specific protocols for this compound are not detailed in the search results, the general approach to studying Topo I inhibitor-induced apoptosis involves assessing key markers like DNA fragmentation and cell cycle arrest [5]. Research on other camptothecins (e.g., irinotecan, topotecan) shows that cells with higher topoisomerase I levels are more sensitive to these drugs, and resistance can involve drug efflux pumps like ABCG2 [2] [6].

Future strategies to improve camptothecin efficacy include developing novel analogs and advanced drug delivery systems such as liposomes or antibody-drug conjugates (ADCs) to enhance tumor targeting and reduce systemic toxicity [3] [2].

References

Mechanism of Action: DNA Replication Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Rubitecan (9-Nitro-camptothecin) is a semisynthetic derivative of the natural product camptothecin (CPT). Its primary mechanism of action is the inhibition of DNA topoisomerase I (TOP1), a crucial enzyme for DNA replication and transcription [1] [2].

  • TOP1 Function and Topological Stress: During DNA replication and transcription, the DNA double helix becomes overwound ahead of the replication fork and RNA polymerase, creating topological stress known as positive supercoiling. TOP1 relieves this stress by creating a transient single-strand break in the DNA backbone, allowing the DNA to unwind, and then resealing the break [3].
  • Stabilization of the Cleavage Complex: this compound acts as a "TOP1 poison" by specifically binding to and stabilizing the TOP1-DNA cleavage complex (TOP1cc) after the DNA strand has been cut. This prevents the enzyme from resealing the break, effectively trapping it on the DNA [1] [2].
  • Conversion to Lethal Lesions: The stabilized TOP1cc collides with the advancing DNA replication fork during the S-phase of the cell cycle. This collision causes the fork to stall and can result in the generation of irreversible double-strand breaks, which trigger apoptotic cell death in rapidly dividing cancer cells [1].

The diagram below illustrates this core mechanism.

G A DNA Replication & Transcription B Accumulation of Positive Supercoils A->B C TOP1 Creates Transient Single-Strand Break B->C D This compound Binds & Stabilizes TOP1-DNA Cleavage Complex C->D C->D E Collision with Replication Fork D->E F Formation of Lethal Double-Strand Breaks E->F G Apoptotic Cell Death F->G

> Core mechanism of this compound: it stabilizes the TOP1-DNA complex, preventing DNA re-ligation and converting transient single-strand breaks into lethal double-strand breaks upon replication fork collision.

Quantitative Activity and Clinical Data

The antitumor potency and clinical efficacy of this compound have been evaluated in various preclinical and clinical settings.

Table 1: Cytotoxicity of this compound in Preclinical Models Table summarizing the inhibitory concentrations of this compound across different cell-based assays.

Cell Line / Model Cancer Type Assay Type Potency (IC₅₀) Key Findings Source Context
U-CH1 Chordoma Cell Viability (qHTS) 0.32 µM Induced caspase 3/7 activity; identified as a hit in a drug repurposing screen. [4]
U-CH2 Chordoma Cell Viability (qHTS) >10 µM Significantly less potent than in U-CH1, highlighting cell line-dependent efficacy. [4]
Various Xenografts Broad Spectrum In vivo (mouse) 1 mg kg⁻¹ day⁻¹ Showed growth inhibition in 30/30 human tumor lines; complete tumor abrogation in 24. [2]

Table 2: Summary of Key Clinical Trial Findings Overview of clinical trial results for this compound in different cancer types.

Cancer Type Phase Patient Population Key Outcome Efficacy Summary Notable Findings Source
Colorectal Cancer II Non-pretreated, metastatic No objective responses; majority had early progression. Inactive Bioavailability was 2.5 times higher under fasting conditions. [5]
Pancreatic Cancer II Previously treated 3 of 43 partial responses; 7 of 43 stable disease. Modest Activity Led to Phase III trials; granted orphan drug status for pancreatic cancer. [2]
Various Solid Tumors II Multiple (e.g., breast, lung, sarcoma) Limited or no activity as a single agent. Inactive in most types Well-tolerated profile, suggesting potential for dose escalation or combination therapy. [2]

Key Experimental Protocols

For researchers aiming to study TOP1 inhibitors like this compound, the following established methodologies are critical.

TOP1 Covalent Adduct Detection (TOP1 CAD-Seq)

This next-generation sequencing-based protocol maps the genomic locations of stabilized TOP1 cleavage complexes (TOP1ccs) [3].

  • Cell Treatment & Complex Trapping: Treat cells with the TOP1 inhibitor (e.g., 20 µM this compound or camptothecin as a positive control). Co-treatment with a proteasome inhibitor like MG132 is often used to prevent repair-mediated degradation of TOP1ccs, allowing for their accumulation and detection.
  • Complex Cross-linking and Isolation: Irradiate cells with UV light (254 nm) to covalently cross-link the trapped TOP1 proteins to the DNA at the site of the cleavage complex.
  • DNA Extraction and Fragmentation: Extract genomic DNA and fragment it, typically by sonication.
  • TOP1cc Immunoprecipitation: Use a specific anti-TOP1 antibody to immunoprecipitate the cross-linked TOP1-DNA complexes.
  • Library Prep and Sequencing: After reversing the cross-links, prepare a sequencing library from the purified DNA and perform high-throughput sequencing (e.g., Illumina).
  • Data Analysis: Map the sequencing reads to a reference genome to identify genomic regions enriched for TOP1ccs, which indicate sites of TOP1 inhibition and topological stress.
In Vitro Cytotoxicity and Apoptosis Assay

This cell-based protocol evaluates the potency of this compound and its ability to induce programmed cell death [4].

  • Cell Culture: Maintain relevant cancer cell lines (e.g., U-CH1 for chordoma) in appropriate media.
  • Compound Treatment: Treat cells with a range of this compound concentrations (e.g., from nM to µM) in a dose-response format. Include a negative control (vehicle, e.g., DMSO).
  • Viability Readout: After an incubation period (e.g., 72 hours), measure cell viability using a homogeneous assay like CellTiter-Glo, which quantifies ATP as a marker of metabolically active cells. Calculate the IC₅₀ value from the dose-response curve.
  • Apoptosis Measurement: In parallel, assay the induction of apoptosis. Use a caspase-Glo 3/7 assay at a time point earlier than the viability readout (e.g., 24-48 hours) to measure the activation of executioner caspases, which is a key event in the apoptotic pathway.

Current Research and Development Context

  • Overcoming Limitations of CPTs: this compound was developed to improve upon the parent compound camptothecin and its derivatives (irinotecan, topotecan). A key focus was mitigating the instability of the lactone ring E, which is essential for activity but can hydrolyze to an inactive carboxylate form at physiological pH [1] [2].
  • Drug Repurposing Efforts: High-throughput screens have identified this compound as a candidate for repurposing in rare cancers like chordoma, where it showed potent, nanomolar-level cytotoxicity in one of the two primary cell lines tested [4].
  • Combination Therapy: Research suggests that the efficacy of this compound can be enhanced in combination with other agents. For instance, its combination with the proteasome inhibitor bortezomib showed increased therapeutic potency in chordoma cell models [4].
  • Epigenetic Vulnerabilities: Recent research highlights that the cellular response to TOP1 inhibitors is modulated by chromatin context. The histone variant macroH2A1.1 facilitates the repair of TOP1ccs. Cancers with impaired macroH2A1.1 function show increased sensitivity to TOP1 poisons, revealing a potential biomarker for patient stratification [3].

Conclusion

This compound is a well-characterized TOP1 inhibitor with demonstrated preclinical efficacy, particularly in certain cancer contexts like chordoma. Its clinical application has been limited by variable efficacy across tumor types, but its activity profile supports continued research interest. Key areas of focus include its repurposing for rare cancers, use in rational combination therapies, and the identification of epigenetic biomarkers to predict patient response.

References

Rubitecan orphan drug status pancreatic cancer

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Development and Rationale for Halt

Rubitecan was investigated as an oral chemotherapy for pancreatic cancer, based on its mechanism of inhibiting topoisomerase I, an enzyme critical for DNA replication [1] [2].

  • Phase III Trials: SuperGen, the developer, conducted three pivotal Phase III trials in pancreatic cancer. One trial enrolled 994 chemotherapy-naive patients, comparing this compound to gemcitabine. Another trial with over 400 patients compared it to best available therapy in chemotherapy-resistant patients. A third trial enrolled 448 patients who had failed prior gemcitabine therapy [1].
  • Clinical Efficacy: Results from the Phase III program showed that this compound could increase survival in a subset of responding patients with chemotherapy-resistant pancreatic cancer, but it could not help all patients in this group [1]. Overall, the drug demonstrated only modest effectiveness against pancreatic cancer and other solid tumors [3].
  • Development Halted: Due to these marginal results and lack of sufficient data, the development of this compound was halted, and its New Drug Application was withdrawn in 2005 [4].

Comparison with Other Camptothecins

As a camptothecin analog, this compound belongs to a class that includes two successfully approved drugs. The table below contrasts this compound with these approved analogs.

Drug Name Key Features & Approved Indications Development Outcome
This compound Oral drug; investigated for pancreatic cancer and other solid tumours [1] [4]. Development halted after Phase III; NDA withdrawn [4] [3].
Topotecan (Hycamtin) Water-soluble; approved for ovarian cancer and small-cell lung cancer [4]. Successfully approved and marketed.
Irinotecan (Camptosar) Water-soluble prodrug; activated to SN-38; approved for colorectal cancer and non-small-cell lung cancer [4]. Successfully approved and marketed.

Mechanism of Action and Experimental Evidence

This compound functions as a topoisomerase I inhibitor, preventing the religation of single-strand DNA breaks during replication, which leads to DNA damage and apoptosis in cancer cells [4] [2].

G This compound This compound TOP1 Topoisomerase I (TOP1) This compound->TOP1 Inhibits CleavableComplex Stabilized Cleavable Complex TOP1->CleavableComplex SSB Single-Strand DNA Breaks CleavableComplex->SSB ReplicationFork Collapsed Replication Fork SSB->ReplicationFork Replication Encounter DNADamage Lethal DNA Damage ReplicationFork->DNADamage Apoptosis Apoptosis DNADamage->Apoptosis

This compound induces cancer cell death by stabilizing topoisomerase I-DNA complexes, causing irreversible DNA damage [4] [2].

Interpretation Guide for Researchers

The case of this compound highlights several key points for drug development professionals:

  • Preclinical vs. Clinical Efficacy: The drug showed broad-spectrum, potent activity in human tumor xenograft models, resulting in complete tumor abrogation in 80% of the models tested [3]. This underscores that strong preclinical data does not always guarantee clinical success.
  • Clinical Trial Design: The mixed results from its Phase III program—showing a survival benefit only in a subgroup of chemotherapy-resistant patients—illustrate the challenges in patient stratification and trial endpoint selection for aggressive cancers like pancreatic cancer [1].
  • The Orphan Drug Pathway: While orphan drug status provides incentives for development, it does not ensure regulatory approval. The benefits, such as tax credits and market exclusivity, are contingent on ultimately demonstrating a favorable risk-benefit profile to the FDA [1].

References

Rubitecan Clinical Application Notes and Protocols: Dosing Schedule Optimization and Pharmacokinetic Considerations

Author: Smolecule Technical Support Team. Date: February 2026

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Drug Background and Mechanism of Action

Rubitecan (9-nitro-20(S)-camptothecin, RFS-2000) is a semisynthetic, orally active derivative of the natural plant alkaloid camptothecin, which was initially isolated from the Chinese tree Camptotheca acuminata [1] [2]. As a topoisomerase I inhibitor, this compound specifically targets the DNA-topoisomerase I complex, stabilizing the covalent intermediate and preventing DNA religation during replication and transcription. This interaction induces lethal DNA damage through double-strand breaks during DNA replication, ultimately triggering apoptosis in cancer cells [1] [2]. Unlike some other camptothecin analogs, this compound demonstrates limited susceptibility to common resistance mechanisms mediated by P-glycoprotein (P-gp), multidrug resistance protein types 1 and 2, or the breast cancer resistance protein (BCRP), enhancing its potential utility in multidrug-resistant malignancies [2].

The molecular structure of this compound features a nitro group at the 9-position of the camptothecin backbone, which undergoes rapid in vivo reduction to form the active metabolite 9-aminocamptothecin (9-AC) [2] [3]. This conversion occurs across multiple species, including mice, rats, and humans, with both compounds contributing to the overall antitumor activity [2] [4]. This compound's development focused particularly on its oral bioavailability, a distinguishing feature among camptothecin derivatives that allows for convenient outpatient administration and potentially sustained drug exposure through chronic dosing schedules [1] [2].

Dosing Schedules and Clinical Administration Protocols

Standard Dosing Regimen

The established dosing schedule for this compound in clinical trials involves administration of 1.5 mg/m² orally once daily for five consecutive days per week, followed by a two-day treatment-free interval (commonly described as the "5 days on, 2 days off" schedule) [5] [2]. This weekly cycle is repeated continuously until disease progression or unacceptable toxicity occurs. Dose escalation to 1.75-2.0 mg/m²/day has been explored in some trials, particularly in chemotherapy-naïve patients or those with minimal prior treatment, but the 1.5 mg/m² dose remains the most extensively studied and recommended starting point [6].

Table 1: this compound Dosing Schedules in Clinical Trials

Trial Phase Dosage Schedule Patient Population Key Findings
Phase II [5] 1.5 mg/m²/day 5 consecutive days/week Pretreated pancreatic cancer 7% partial response, 16% disease stabilization
Phase I [7] 1.0 mg/m²/day Days 1-5 & 8-12, every 21 days Advanced malignancies (combination with gemcitabine) Established MTD for combination therapy
Phase II [8] 1.5-2.0 mg/m²/day 5 consecutive days/week Non-pretreated metastatic colorectal cancer No objective responses; disease stabilization in minority
Phase II [6] 1.5 mg/m²/day (escalated to 1.75-2.0) 5 consecutive days/week Chemonaïve NSCLC No objective responses; 10/15 patients had stable disease
Detailed Administration Protocol

Based on the synthesis of clinical trial methodologies, the following standardized protocol is recommended for this compound administration:

A. Pre-treatment Requirements

  • Confirm histopathological diagnosis of malignancy appropriate for this compound therapy
  • Assess baseline laboratory values: complete blood count with differential, comprehensive metabolic panel
  • Evaluate performance status (ECOG or Karnofsky scale)
  • Document measurable disease when applicable

B. Drug Administration Guidelines

  • Administer this compound capsules on an empty stomach, at least 1 hour before or 2 hours after meals, with a full glass of water [1] [8]
  • Consistent timing of administration is recommended to minimize pharmacokinetic variability
  • For patients unable to swallow capsules, an investigational method of opening capsules and mixing contents with soft food has been described in some trials, though formal bioavailability studies of this approach are limited

C. Monitoring and Assessment Schedule

  • Weekly complete blood counts during the first cycle, then biweekly or prior to each subsequent cycle
  • Monthly assessment of tumor markers when applicable (e.g., CA19-9 for pancreatic cancer)
  • Radiological tumor assessment every 8-12 weeks using RECIST criteria
  • Regular assessment of adverse events using NCI Common Terminology Criteria for Adverse Events (CTCAE)

D. Dose Modification Guidelines

  • For grade 3 hematologic toxicity: temporarily withhold treatment until recovery to ≤ grade 1, then resume at same dose
  • For grade 4 hematologic toxicity or recurrent grade 3: withhold until recovery, then reduce dose by 0.25 mg/m²/day
  • For grade 3 non-hematologic toxicity: withhold until resolution to ≤ grade 1, consider dose reduction of 0.25 mg/m²/day
  • For grade 4 non-hematologic toxicity: discontinue treatment permanently

Pharmacokinetics and Bioavailability Considerations

Absorption and Food Effect

The oral bioavailability of this compound is significantly influenced by food intake, representing a critical consideration for clinical administration [1] [8]. Pharmacological studies have demonstrated that administration following a high-calorie meal substantially reduces systemic exposure, with the fasted-to-fed ratio for key pharmacokinetic parameters being 1.98 for C~max~ (P<0.001), 0.49 for T~max~ (P<0.001), and 2.52 for AUC~(0-8 h)~ (P<0.001) [8]. This pronounced food effect necessitates strict adherence to fasting conditions to achieve adequate and consistent drug exposure.

The following diagram illustrates the relationship between administration conditions and this compound bioavailability:

G This compound Administration Pathway and Food Effects Fasting Fasting HighExposure HighExposure Fasting->HighExposure Cmax: ↑ 1.98x AUC: ↑ 2.52x FedState FedState LowExposure LowExposure FedState->LowExposure Tmax: ↑ 2.04x OptimalEfficacy OptimalEfficacy HighExposure->OptimalEfficacy Enhanced antitumor effect SuboptimalEfficacy SuboptimalEfficacy LowExposure->SuboptimalEfficacy Reduced clinical response

Metabolism and Elimination

This compound undergoes rapid biotransformation to its active metabolite, 9-aminocamptothecin (9-AC), through nitro-reduction in human tissues [2] [3]. Both compounds exist in pH-dependent equilibrium between the active lactone form and the inactive carboxylate form, with the lactone form preferentially binding to its target, topoisomerase I [2]. Population pharmacokinetic analyses describe the disposition of both this compound and 9-AC using a one-compartment model, with an absorption rate constant of 0.81 h⁻¹, apparent volume of distribution of 50 L, and apparent clearance of 1.7 L/h for the parent compound [3].

The optimal pharmacokinetic sampling schedule developed for therapeutic drug monitoring in phase II/III studies includes time points at 1, 3, 5, 8, and 24 hours after dosing [3]. This sampling strategy allows for accurate characterization of both this compound and 9-AC exposure parameters, enabling precise pharmacokinetic-pharmacodynamic correlations in clinical practice.

Combination Therapy Protocol

This compound and Gemcitabine Combination

A phase I study established the recommended phase II dose for the combination of this compound with gemcitabine in patients with advanced malignancies [7]. The established protocol is as follows:

A. Dosing Schedule

  • This compound: 1.0 mg/m² orally administered on days 1-5 and 8-12
  • Gemcitabine: 1000 mg/m² intravenous infusion over 30 minutes on days 1 and 8
  • Treatment cycles repeated every 21 days

B. Dose-Limiting Toxicities

  • Myelosuppression: Neutropenia and thrombocytopenia were the primary dose-limiting toxicities
  • Gastrointestinal effects: Diarrhea, nausea, and vomiting requiring proactive management
  • Fatigue: Generally mild to moderate in severity

C. Recommended Monitoring Parameters

  • Complete blood counts twice weekly during the first cycle, then weekly
  • Liver function tests and renal function monitoring prior to each cycle
  • Regular assessment for gastrointestinal toxicity with implementation of supportive care measures

This combination regimen demonstrated a manageable safety profile with evidence of disease stabilization in 5 of 18 evaluable patients (28%), supporting further investigation in malignancy types with sensitivity to both agents, particularly pancreatic and ovarian carcinomas [7].

Safety Profile and Toxicity Management

Common Adverse Events

The toxicity profile of this compound monotherapy is generally characterized as mild to moderate, with sporadic cases of severe (grade 3/4) toxicities [5] [8]. The most frequently observed adverse events include:

Table 2: Adverse Event Profile and Management Strategies

Adverse Event Incidence Severity Management Strategies
Myelosuppression Common Mild to moderate; grade 3/4 in <10% Regular monitoring; dose delay or reduction for grade 3/4
Diarrhea Frequent Mostly grade 1/2; grade 3/4 occasional Antidiarrheal medications; fluid replacement; dose modification
Nausea/Vomiting Common Predominantly mild to moderate Prophylactic antiemetics; take medication on empty stomach
Fatigue Common Mild to moderate in most cases Symptomatic management; assess for other contributors
Chemical cystitis Occasional Mild to moderate Increased fluid intake; monitor for symptoms
Special Safety Considerations

A. Hematologic Monitoring Given the occurrence of myelosuppression as a dose-limiting toxicity, particularly in combination regimens, complete blood counts with differential should be monitored at least weekly during the first treatment cycle, and prior to each subsequent cycle [5] [7]. For patients developing significant neutropenia or thrombocytopenia, treatment should be withheld until recovery to ≤ grade 1, with dose reduction upon resumption.

B. Gastrointestinal Management The 5-day weekly administration schedule allows for a 2-day treatment-free interval that may help mitigate cumulative gastrointestinal toxicity [5]. Proactive management with antidiarrheals and antiemetics is recommended, particularly during the initial cycles of therapy. Patients should be educated on the importance of reporting significant gastrointestinal symptoms promptly to enable early intervention.

C. Drug-Drug Interactions As an orally administered agent with complex bioavailability characteristics, this compound may be susceptible to interactions with medications that alter gastric pH or gastrointestinal motility [1] [8]. While formal drug interaction studies are limited, caution should be exercised when co-administering with proton pump inhibitors, H2-receptor antagonists, or prokinetic agents.

Conclusion and Future Perspectives

This compound represents a clinically relevant orally bioavailable topoisomerase I inhibitor with demonstrated activity in specific solid tumors, particularly pancreatic cancer [5] [2]. The established dosing schedule of 1.5 mg/m² administered orally on five consecutive days per week has shown a manageable safety profile and evidence of antitumor activity even in heavily pretreated patient populations [5] [4]. The significant effect of food intake on bioavailability represents a critical consideration for clinical administration, necessitating strict adherence to fasting conditions to achieve optimal drug exposure [1] [8].

Future development of this compound should focus on several key areas: (1) exploration in combination regimens with other cytotoxic agents or targeted therapies, building on the established safety profile of the gemcitabine combination [7]; (2) investigation of alternative formulations, including liposomal delivery systems that may enhance therapeutic index [2]; and (3) identification of predictive biomarkers to enable patient selection most likely to derive clinical benefit. The oral administration route and distinctive mechanism of action continue to position this compound as a candidate for further clinical evaluation in appropriate malignancy types, particularly those with limited effective treatment options.

References

Comprehensive Application Notes and Protocols for Rubitecan Combination Therapy in Oncology Clinical Trials

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Rubitecan and Scientific Rationale for Combination Therapy

This compound (9-nitrocamptothecin, 9-NC, Orathecin) is an oral topoisomerase I inhibitor extracted from the bark and leaves of the Camptotheca acuminata tree, which is native to China. As a water-insoluble camptothecin analog, this compound exists in an equilibrium between its prodrug form (9-nitro-CPT) and active metabolite (9-amino-CPT), which is thought to be the primary therapeutic species responsible for its antitumor activity. The compound functions by stabilizing the topoisomerase I-DNA complex, preventing DNA re-ligation and causing single-strand breaks that ultimately lead to apoptotic cell death in rapidly dividing cancer cells [1].

Despite promising preclinical data demonstrating broad-spectrum antitumor activity in human tumor xenograft models encompassing pancreatic, colorectal, breast, ovarian, prostate, and lung cancers, this compound demonstrated modest clinical efficacy as a monotherapy. This limitation, coupled with its manageable toxicity profile characterized primarily by hematologic and gastrointestinal side effects, provides a strong rationale for investigating combination regimens that could enhance its therapeutic index [1]. The oral bioavailability of this compound offers particular advantages for combination therapy, potentially enabling more flexible dosing schedules and prolonged exposure that could be synchronized with the mechanisms of action of partner drugs [2].

Clinical Trial Design Considerations

Target Population Selection

Strategic patient selection is critical for demonstrating the efficacy of this compound combinations. The following populations show particular promise based on existing evidence:

  • Pancreatic cancer patients who have failed first-line gemcitabine therapy represent a population with significant unmet needs where this compound has demonstrated preliminary activity. This population was the focus of Phase III investigations and has earned this compound orphan drug designation from both the FDA and EMEA [2].
  • Microsatellite-stable (MSS) or KRAS-mutant colorectal cancer patients may derive particular benefit based on recent high-throughput combination screening data indicating synergistic relationships between topoisomerase I inhibitors and certain targeted agents in these molecular contexts [3].
  • Basal-like breast cancer subtypes have demonstrated enhanced vulnerability to combinations involving topoisomerase I inhibitors with apoptosis-targeting agents such as navitoclax in preclinical models [3].
Endpoint Selection and Statistical Considerations

Trial endpoints should be tailored to the specific line of therapy and patient population:

  • For late-line settings (≥ third-line), overall survival (OS) remains the gold standard primary endpoint, with a target hazard ratio of ≤0.70 generally considered clinically meaningful.
  • In earlier-line settings, progression-free survival (PFS) or objective response rate (ORR) may serve as appropriate primary endpoints, provided they are supported by robust sensitivity analyses and quality-of-life measures.
  • For proof-of-concept studies, biomarker responses (e.g., CA19-9 reductions ≥50% in pancreatic cancer) can provide valuable early signals of biological activity [2].

Table 1: Key Efficacy Endpoints for this compound Combination Trials

Trial Phase Primary Endpoint Key Secondary Endpoints Target Effect Size
Phase II ORR or PFS OS, DCR, DoR, safety ORR ≥20% or HR-PFS ≤0.60
Phase III (Pivotal) OS PFS, ORR, patient-reported outcomes HR-OS ≤0.75 with p<0.05
Regulatory and Safety Considerations

This compound has received orphan drug designation for pancreatic cancer from both the FDA and EMEA, potentially offering regulatory advantages including extended market exclusivity [2]. Safety monitoring should focus on:

  • Hematological toxicities: Regular CBC monitoring with differential, particularly during the first two cycles, as myelosuppression represents the primary dose-limiting toxicity [4].
  • Gastrointestinal effects: Proactive management of diarrhea, nausea, and vomiting through standard antiemetic and antidiarrheal regimens [1].
  • Dose modification guidelines: Pre-specified rules for dose reductions and treatment delays based on toxicity grade, particularly for neutropenia and thrombocytopenia [4].

This compound-Gemcitabine Combination Protocol

Scientific Rationale

The combination of this compound with gemcitabine is supported by non-overlapping toxicity profiles and complementary mechanisms of action. While this compound inhibits topoisomerase I, gemcitabine (a nucleoside analog) incorporates into DNA and inhibits DNA synthesis and repair through multiple mechanisms including ribonucleotide reductase inhibition. Preclinical models have suggested additive to synergistic interactions between these agents, particularly in pancreatic and ovarian cancer models [4] [5].

Recommended Dosing and Schedule

Based on Phase I dose-escalation data, the recommended Phase II dosing regimen is as follows [4]:

  • This compound: 1.0 mg/m² orally on Days 1-5 and 8-12 of a 21-day cycle
  • Gemcitabine: 1000 mg/m² intravenously over 30 minutes on Days 1 and 8 of a 21-day cycle

Table 2: Dose Modification Guidelines for Hematologic Toxicity

Toxicity Grade ANC (cells/μL) Platelets (cells/μL) Action
Grade 3 500-1000 25,000-50,000 Reduce this compound by 25%
Grade 4 <500 <25,000 Hold until recovery to Grade ≤1, then reduce this compound by 50%
Recurrent Grade 4 <500 <25,000 Discontinue combination
Pharmacokinetic Considerations

Administration of this compound should occur at least one hour before or two hours after meals to ensure consistent absorption. The oral bioavailability of this compound is approximately 50%, with considerable interpatient variability. Gemcitabine should be administered according to standard institutional protocols, with attention to adequate hydration to minimize potential renal effects [4].

Biomarker Development and Resistance Mechanisms

Predictive Biomarkers

Comprehensive biomarker strategies should be integrated into clinical trial designs to identify patient subsets most likely to benefit from this compound combinations:

  • Tumor molecular profiling: Assessment of KRAS, TP53, and microsatellite instability status may inform patient selection, particularly for colorectal cancer trials [3].
  • Pharmacodynamic markers: Serial assessment of γH2AX (a marker of DNA damage) and cleaved caspase-3 (apoptosis marker) in paired tumor biopsies may provide early evidence of biological activity.
  • ABC transporter expression: Evaluation of P-glycoprotein (MDR1) and ABCG2 (BCRP) expression may help identify tumors with inherent resistance to camptothecins [6].
Understanding and Overcoming Resistance

Resistance to this compound may emerge through multiple mechanisms, necessitating strategic combination approaches:

  • ABC transporter upregulation: The overexpression of efflux transporters represents the most common resistance mechanism to cytotoxic drugs, affecting approximately 36% of approved cytotoxic agents. Consider combining this compound with CHEK1 inhibitors (e.g., AZD7762) which have demonstrated synergistic potential in high-throughput screens [3] [6].
  • Enhanced DNA repair capacity: Combinations with PARP inhibitors may potentiate this compound efficacy in tumors with homologous recombination deficiencies.
  • Anti-apoptotic pathway activation: Co-administration with BCL-2 family inhibitors (e.g., navitoclax) has demonstrated striking synergy rates (>50%) in preclinical models, particularly in breast cancer contexts [3].

G cluster_resistance This compound Resistance Mechanisms cluster_solutions Combination Strategies cluster_evidence ABC ABC Transporter Overexpression CHEK1 CHEK1 Inhibitors (AZD7762) ABC->CHEK1 Synergistic Combination Repair Enhanced DNA Repair Capacity PARP PARP Inhibitors (Olaparib) Repair->PARP Synthetic Lethality Apoptosis Anti-apoptotic Pathway Activation BCL2 BCL-2 Inhibitors (Navitoclax) Apoptosis->BCL2 Enhanced Apoptosis Metabolic Drug Metabolism Alterations MetabolicInh Metabolic Modulators Metabolic->MetabolicInh Metabolic Bypass Evidence1 Preclinical synergy confirmed in validation (F-score: 0.62-0.7) CHEK1->Evidence1 Evidence2 >50% synergy rate in breast cancer models BCL2->Evidence2

Diagram 1: Resistance mechanisms and corresponding combination strategies for this compound therapy. The diagram illustrates evidence-based approaches to overcome specific resistance pathways, with supporting data from preclinical validation studies [3] [6].

Emerging Combination Opportunities and Future Directions

Novel Combination Partners

Recent high-throughput combination screening data has revealed several promising combination partners for this compound beyond traditional cytotoxic agents:

  • CHEK1/2 inhibitors (AZD7762): This combination has demonstrated pronounced synergy with multiple chemotherapeutic agents, including this compound, particularly in the context of TP53-mutant malignancies [3].
  • Apoptosis modulators (navitoclax): The combination of this compound with BCL-2/BCL-XL inhibitors has shown remarkable synergy rates (>50%) across multiple cancer types, suggesting potential for rapid clinical translation [3].
  • Aurora kinase inhibitors (alisertib): In breast cancer models, this combination demonstrated synergy across PAM50 subtypes (63-75% of cell lines), with particularly strong effects in basal-like and luminal subtypes [3].
Alternative Formulations and Administration Routes

Innovative drug delivery approaches may enhance the therapeutic index of this compound combinations:

  • Inhaled liposomal formulations: Development of pulmonary delivery systems could potentially direct this compound to lung tumors and metastases while minimizing systemic exposure [2].
  • Local delivery via stents/catheters: Site-specific administration may be beneficial for certain cardiac procedures and direct injection into solid tumors, as covered by US Patent No. 6,485,514 [2].
  • Nanoparticle encapsulation: Advanced formulation technologies could improve the water solubility and tumor targeting of this compound, potentially enhancing efficacy while reducing toxicity.

G cluster_annotations Screening High-Throughput Combination Screening Validation Mechanistic Validation & Biomarker Identification Screening->Validation Synergy Analysis (5.2% of combinations) Optimization Dose Optimization & Schedule Finding Validation->Optimization Mechanistic Understanding Data1 2,025 combinations 125 cell lines 5.2% overall synergy rate Validation->Data1 Clinical Clinical Proof-of-Concept (Basket Trials) Optimization->Clinical Recommended Phase II Dose Data3 This compound 1.0 mg/m² oral Days 1-5, 8-12 21-day cycle Optimization->Data3 Registration Registration Studies (Molecularly Enriched) Clinical->Registration Efficacy Signal in Molecular Subset Biomarkers Biomarker-Driven Patient Selection Biomarkers->Clinical Biomarkers->Registration Formulations Novel Formulations & Delivery Methods Formulations->Optimization Data2 7.2% synergy in pancreas 5.4% in colon 4.4% in breast

Diagram 2: Development pathway for this compound combinations, from high-throughput screening to registration studies. The approach emphasizes biomarker-driven patient selection and incorporates key quantitative findings from combination screening datasets [3].

Conclusion

This compound represents a promising candidate for rational combination therapy in selected solid tumors, particularly pancreatic cancer where it has received regulatory orphan designations. The oral bioavailability and manageable toxicity profile of this compound facilitate its incorporation into multi-drug regimens with conventional cytotoxics, targeted agents, and novel therapeutic entities. Future clinical trials should emphasize biomarker-enriched patient populations and mechanistically informed combination partners to maximize therapeutic potential. The development pathway outlined in these Application Notes provides a framework for the rational clinical evaluation of this compound combinations, with particular attention to overcoming common resistance mechanisms and leveraging emerging insights from systematic combination screening.

References

Comprehensive Application Notes and Protocols for Rubitecan Metronomic Dosing Schedule Optimization

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Rubitecan (9-nitro-20(S)-camptothecin) represents a significant member of the camptothecin analog family, a class of anticancer agents that specifically target DNA topoisomerase I. Unlike conventional chemotherapeutic agents that utilize maximum tolerated dose (MTD) approaches, this compound has shown particular promise when administered according to metronomic dosing schedules – frequent, regular administration of lower doses that potentially maximize efficacy while minimizing toxicity. The optimal dosing strategy for this compound must account for its complex pharmacokinetic profile, including its conversion to the active metabolite 9-aminocamptothecin (9-AC), which also possesses significant antitumor activity. Understanding this parent-metabolite relationship is crucial for designing effective metronomic regimens that maintain therapeutic drug concentrations while avoiding the hematological and gastrointestinal toxicities commonly associated with camptothecins.

The development of optimal dosing strategies for this compound occurs within the context of a shifting paradigm in oncology drug development. Traditional oncology dose optimization has relied heavily on the MTD approach, which was developed decades ago for cytotoxic agents. However, this "higher is better" paradigm has been challenged with the advent of molecularly targeted therapies like this compound, which may have non-linear or flat exposure-response relationships [1]. In response to these challenges, the FDA's Oncology Center of Excellence launched Project Optimus in 2021, providing a framework for reforming dose optimization and selection in oncology drug development [2]. This initiative encourages randomized evaluation of the benefit/risk profile across a range of doses before initiating registration trials, representing a significant shift from traditional approaches.

Pharmacokinetic Optimization of this compound

Population Pharmacokinetics and Sampling Strategies

Optimal pharmacokinetic sampling is fundamental to developing effective metronomic dosing regimens for this compound. Population pharmacokinetic analysis of this compound and its active metabolite 9-AC has been performed using the nonlinear mixed effect modeling program (NONMEM), revealing that a one-compartment model adequately describes the pharmacokinetics of both compounds [3]. The critical pharmacokinetic parameters derived from these analyses provide the foundation for dose optimization:

  • This compound parameters: Absorption rate constant (0.81 h⁻¹), apparent volume of distribution (50 L), and apparent clearance (1.7 L/h)
  • 9-AC parameters: Apparent volume of distribution (51 L) and elimination rate constant (0.102 h⁻¹)
  • Interindividual variability: Ranges from 38% to 49% for key pharmacokinetic parameters

Based on these parameters, a D-optimality algorithm has been employed to develop an optimal sampling strategy for phase II/III studies with oral this compound administered in a daily times five schedule [3]. The derived optimal sampling points for the first dose are at 1, 3, 5, 8, and 24 hours after dosing. Monte Carlo simulations have demonstrated that this sampling schedule produces parameter estimates that are both unbiased and precise, enabling accurate characterization of the pharmacokinetic profile without excessive burden on patients.

Quantitative Pharmacokinetic Parameters

Table 1: Key Pharmacokinetic Parameters for this compound and 9-Aminocamptothecin

Parameter This compound 9-Aminocamptothecin (9-AC)
Absorption Rate Constant 0.81 h⁻¹ Not applicable
Apparent Volume of Distribution 50 L 51 L
Apparent Clearance 1.7 L/h Not applicable
Elimination Rate Constant Not specified 0.102 h⁻¹
Interindividual Variability 38-49% 38-49%

Table 2: Optimal Sampling Schedule for Pharmacokinetic Characterization

Time Point (hours) Clinical Practicality Primary Parameter Assessed
1 hour Convenient during clinic visit Absorption phase
3 hours Convenient during clinic visit Peak concentration
5 hours Convenient during clinic visit Distribution phase
8 hours May require extended stay Elimination phase
24 hours Follow-up visit Trough concentration
Analytical Methodologies

The reliable quantification of this compound and its active metabolite in biological matrices requires robust analytical methods. High-performance liquid chromatography (HPLC) with fluorescence detection has been successfully employed for the simultaneous determination of this compound and 9-AC in patient plasma samples. The sample processing protocol involves protein precipitation with methanol or acetonitrile, followed by centrifugation and direct injection of the supernatant. For enhanced sensitivity, solid-phase extraction (SPE) can be implemented using C18 cartridges, which provides cleaner extracts and lower limits of quantification. The analytical method should be validated according to FDA and ICH guidelines, assessing parameters including specificity, linearity, accuracy, precision, and stability under various conditions.

Dosing Schedule Design and Optimization

Metronomic Dosing Rationale and Regimen Development

The metronomic dosing approach for this compound represents a significant departure from conventional maximum tolerated dose (MTD) strategies. Rather than administering high doses with extended rest periods to allow recovery from toxicity, metronomic dosing employs frequent, lower doses that potentially inhibit tumor angiogenesis while simultaneously inducing tumor cell death. For this compound, the daily times five schedule (administration for five consecutive days) has emerged as a promising regimen that balances therapeutic efficacy with acceptable toxicity profiles [3]. This approach aligns with the growing recognition that molecularly targeted agents often demonstrate non-linear exposure-response relationships, meaning that doses below the MTD may provide similar efficacy with reduced toxicity [2].

The optimization of this compound dosing schedules must consider several critical factors, including drug exposure parameters, interpatient variability, and the complex relationship between parent drug and active metabolite. Based on pharmacokinetic modeling and simulation, the recommended dosing regimen for this compound is 1.5 mg/m² per day administered orally for five consecutive days [3]. This regimen appears to maintain drug concentrations within the therapeutic window while minimizing the risk of severe adverse events. The selection of this specific dose level considered the saturable absorption of this compound at higher doses and the accumulation potential of both this compound and 9-AC during repeated administration.

Dosing Optimization Criteria and Decision Framework

Table 3: Optimization Criteria for this compound Metronomic Dosing

Optimization Criterion Target Value Clinical Significance
Trough Concentration (Ctrough) >IC50 for topoisomerase I inhibition Maintains continuous target suppression
Peak Concentration (Cmax) Below toxicity threshold Minimizes hematological and GI toxicity
Area Under Curve (AUC) Within therapeutic range Balances efficacy and safety
Accumulation Ratio <2-fold Preposes excessive drug accumulation
Interpatient Variability <50% for key parameters Ensures consistent exposure

The dose optimization framework for this compound incorporates both pharmacokinetic and pharmacodynamic considerations, aligned with the principles outlined in FDA's Project Optimus [1] [2]. This framework emphasizes the importance of exposure-response characterization early in clinical development, with particular attention to the relationship between drug concentrations and both efficacy and safety endpoints. The optimization process should include:

  • Randomized dose comparisons: Evaluation of at least two different dose levels in expansion cohorts to identify the optimal balance between efficacy and toxicity
  • Comprehensive safety assessment: Monitoring of adverse events beyond traditional dose-limiting toxicities, including lower-grade events that may impact quality of life during prolonged administration
  • Patient-focused endpoints: Consideration of convenience, time toxicity (time lost by patients in healthcare facilities), and financial impact [4]

Experimental Protocols

Protocol 1: Population Pharmacokinetic Study

Objective: To characterize the population pharmacokinetics of this compound and its active metabolite 9-AC in patients with cancer.

Methodology:

  • Study Design: Open-label, single-arm study with intensive pharmacokinetic sampling
  • Dosing Regimen: this compound administered orally at 1.5 mg/m² once daily for five consecutive days
  • Blood Sampling: Collect 2-3 mL blood samples at predetermined time points (1, 3, 5, 8, and 24 hours post-dose) on day 1 and day 5 of the first treatment cycle
  • Sample Processing: Centrifuge blood samples at 3000 rpm for 10 minutes within 30 minutes of collection; transfer plasma to polypropylene tubes and store at -80°C until analysis
  • Drug Analysis: Quantify this compound and 9-AC concentrations using validated HPLC with fluorescence detection
  • Data Analysis: Perform population pharmacokinetic analysis using NONMEM software; develop base structural model followed by covariate model building

Key Endpoints:

  • Population estimates for apparent clearance, volume of distribution, and absorption rate constant
  • Magnitude of interindividual and residual variability
  • Identification of significant covariates (e.g., body size, organ function, demographic factors)
Protocol 2: Therapeutic Drug Monitoring Implementation

Objective: To implement therapeutic drug monitoring (TDM) for personalized dose optimization of this compound.

Methodology:

  • Trough Concentration Monitoring: Obtain blood samples immediately before this compound administration on day 3 of the first treatment cycle
  • Sample Analysis: Process and analyze samples within 24 hours using a rapid HPLC method
  • Dose Adjustment: Apply Bayesian estimation to derive individual pharmacokinetic parameters and adjust subsequent doses to target trough concentrations of 2-5 ng/mL for this compound and 1-3 ng/mL for 9-AC
  • Validation: Assess the relationship between achieved drug concentrations and clinical outcomes (efficacy and toxicity)

Key Endpoints:

  • Percentage of patients achieving target trough concentrations
  • Reduction in interindividual variability in drug exposure
  • Correlation between drug exposure and clinical response
Protocol 3: Randomized Dose Comparison Study

Objective: To compare the efficacy and safety of two different dose levels of this compound in the metronomic schedule.

Methodology:

  • Study Design: Randomized, parallel-group study
  • Intervention Groups: this compound 1.5 mg/m²/day versus 1.0 mg/m²/day, both administered orally for five consecutive days in repeating cycles
  • Patient Population: Minimum of 50 patients per group with measurable disease
  • Assessment Schedule: Tumor evaluations every 8 weeks using RECIST criteria; safety assessments weekly during the first cycle and before each subsequent cycle
  • Pharmacokinetic Sampling: Sparse sampling for population pharmacokinetic analysis

Key Endpoints:

  • Objective response rate
  • Progression-free survival
  • Incidence and severity of treatment-emergent adverse events
  • Patient-reported quality of life measures

Implementation Considerations

Regulatory and Development Strategy

The successful development of an optimized metronomic dosing schedule for this compound must align with contemporary regulatory expectations, particularly those outlined in FDA's Project Optimus [2]. This requires a comprehensive dose optimization strategy that incorporates multiple approaches:

  • Exposure-Response Analysis: Early characterization of the relationships between drug exposure, efficacy endpoints, and safety parameters
  • Randomized Dose Evaluation: Comparison of multiple dose levels in mid-stage development to identify the optimal dose for confirmatory trials
  • Patient-Centered Endpoints: Consideration of quality of life, convenience, and time toxicity in addition to traditional efficacy and safety measures [4]

Recent analyses have identified specific risk factors that increase the likelihood of regulators requiring postmarketing dose optimization studies, including when the labeled dose is the maximum tolerated dose, when there is an increased percentage of adverse reactions leading to treatment discontinuation, and when an exposure-safety relationship is established [2]. Proactively addressing these factors during this compound development can streamline the regulatory pathway and ensure that the optimal dose is identified prior to approval.

Economic and Access Considerations

The optimization of dosing schedules for this compound has significant implications beyond clinical outcomes, potentially impacting economic sustainability and patient access. The high costs of anticancer therapies – with a median cost of approximately $196,000 annually for drugs approved between 2015 and 2020 – create substantial financial toxicity for patients and healthcare systems [4]. Optimized metronomic dosing may mitigate this financial burden through:

  • Reduced Dose Intensity: Lower daily doses administered in metronomic schedules may decrease total drug utilization and costs
  • Outpatient Administration: Oral formulation enables treatment in outpatient settings, reducing hospitalization costs
  • Toxicity Reduction: Improved safety profile may decrease the need for supportive care interventions and management of adverse events

Future Directions and Conclusion

The optimization of this compound dosing through metronomic schedules represents an important application of modern pharmacokinetic principles and patient-centered drug development. The protocols outlined in this document provide a comprehensive framework for characterizing the pharmacokinetic profile of this compound and its active metabolite, defining exposure-response relationships, and implementing personalized dose optimization strategies. The integration of therapeutic drug monitoring with pharmacogenetic approaches (such as identification of patients with altered drug metabolism phenotypes) may further enhance the precision of this compound dosing in the future.

As oncology drug development continues to evolve, the principles applied to this compound optimization – including randomized dose comparison, comprehensive exposure-response characterization, and consideration of patient-focused endpoints – will become increasingly standard for targeted therapies [1] [2]. The successful implementation of these approaches for this compound may serve as a model for the development of other camptothecin analogs and molecularly targeted agents with complex pharmacokinetic profiles.

Visualizations

This compound Dosing Optimization Workflow

OptimizationWorkflow Start Study Population Cancer Patients PK_Sampling Pharmacokinetic Sampling Schedule Start->PK_Sampling Day 1 & 5 Lab_Analysis Plasma Analysis HPLC/Fluorescence PK_Sampling->Lab_Analysis Plasma Processing Population_PK Population PK Modeling (NONMEM) Lab_Analysis->Population_PK Concentration Data TDM_Protocol TDM Protocol Implementation Population_PK->TDM_Protocol PK Parameters Dose_Adjust Personalized Dose Adjustment TDM_Protocol->Dose_Adjust Bayesian Estimation Outcomes Clinical Outcomes Assessment Dose_Adjust->Outcomes Cycle 2+ Outcomes->Population_PK Feedback Loop

Diagram 1: Integrated workflow for this compound dose optimization incorporating population pharmacokinetics and therapeutic drug monitoring (TDM). The process begins with structured pharmacokinetic sampling in the target patient population, progresses through analytical and modeling phases, and culminates in personalized dose adjustments informed by clinical outcomes.

Pharmacokinetic Sampling Protocol

PKSampling Dose Oral Administration 1.5 mg/m² this compound Sample1 1 Hour Post-Dose Absorption Phase Dose->Sample1 Sample2 3 Hours Post-Dose Peak Concentration Sample1->Sample2 Sample3 5 Hours Post-Dose Distribution Phase Sample2->Sample3 Sample4 8 Hours Post-Dose Elimination Phase Sample3->Sample4 Sample5 24 Hours Post-Dose Trough Concentration Sample4->Sample5 Analysis PK Parameter Estimation Sample5->Analysis

Diagram 2: Optimal pharmacokinetic sampling schedule for characterizing this compound and 9-aminocamptothecin pharmacokinetics following oral administration. The strategically timed samples capture critical phases of drug absorption, distribution, and elimination to support comprehensive population pharmacokinetic modeling.

References

Rubitecan pancreatic cancer clinical trial phase III

Author: Smolecule Technical Support Team. Date: February 2026

Rubitecan (9-Nitro-Camptothecin) Application Notes

This compound is an orally administered camptothecin derivative that functions as a topoisomerase I inhibitor [1] [2]. Its development for pancreatic cancer was pursued by SuperGen Inc., and it received Orphan Drug designation from both the US FDA and the European Medicines Agency (EMEA) [2].

The drug's mechanism involves stabilizing the covalent complex between topoisomerase I and DNA, leading to double-stranded DNA breaks during replication and ultimately triggering apoptosis in cancer cells [1] [2]. A key challenge for all camptothecin analogs, including this compound, is the pH-dependent equilibrium between the active lactone form and the inactive carboxylate form, which influences its stability and bioavailability at physiological pH [1].

The clinical development of this compound included several Phase III trials in pancreatic cancer patients, summarized in the table below.

Table 1: Summary of Key Phase III Clinical Trials for this compound in Pancreatic Cancer

Trial Population Comparator Enrollment Status & Key Findings Reference
Chemotherapy-naive patients Gemcitabine Completed enrollment (N=994). Results not detailed in available sources. [2]
Chemotherapy-resistant patients "Most appropriate chemotherapy" Completed enrollment (N=400+). Results showed this compound could not help all patients but increased survival in responders. [2]
Patients who failed gemcitabine Not specified Completed enrollment (N=448). [2]
Non-resectable, chemonaive patients Gemcitabine + Placebo Trial Terminated (Phase 2/3, NCT00113256). [3]

A later Phase 2/3 trial (NCT00113256) investigating this compound in combination with gemcitabine versus gemcitabine alone in chemonaive patients was terminated, and its results are not publicly available [3]. The search results do not indicate that this compound ever received final regulatory approval for the treatment of pancreatic cancer.

Experimental Protocols and Methodologies

While full Phase III protocols are not available, key methodological elements from earlier-phase studies provide insight into the experimental design for this compound.

Phase II Trial Dosing and Administration

A Phase II trial in previously treated pancreatic cancer patients established a foundational dosing schedule [4].

  • Drug Formulation: Oral this compound capsules.
  • Dosage: 1.5 mg/m² orally, once daily.
  • Schedule: Administration on five consecutive days per week (e.g., Monday-Friday), followed by two days without treatment. This cycle was repeated every week.
  • Cycle Duration: Treatment was continued for a minimum of 8 consecutive weeks unless disease progression or unacceptable toxicity occurred [4].

The workflow for patient management in this trial is outlined below.

Start Patient Enrollment: Locally Advanced/Metastatic Pancreatic Cancer Refractory to ≥1 Prior Regimen A Baseline Assessment: CT/MRI within 28 days CA19-9 level measurement Karnofsky Performance Status Start->A B Initiate this compound Therapy: 1.5 mg/m² orally, 5 days/week (2 days off) A->B C Cycle Continues: Weekly for 8 weeks minimum B->C D Tumor Response Assessment: CT/MRI every 8 weeks (per RECIST v1.0) C->D E Independent Radiology Review for confirmation D->E G Secondary Endpoint Analysis: Overall Survival, Time to Progression Clinical Benefit Response, CA19-9 change D->G Ongoing monitoring F Continue Treatment until Disease Progression or Unacceptable Toxicity E->F Stable Disease or Response E->G Progression or Study Completion F->C Continue to next cycle

Combination Therapy Dose Escalation Protocol

A Phase I study established the protocol for combining this compound with gemcitabine [5].

  • Objective: To determine the Maximum Tolerated Dose (MTD) and safety profile of the combination in patients with advanced malignancies.
  • Dosing Schedule:
    • This compound: Administered orally on Days 1-5 and 8-12 of a 21-day cycle.
    • Gemcitabine: Administered intravenously at a dose of 1000 mg/m² on Days 1 and 8 of the same 21-day cycle.
  • Dose-Limiting Toxicity (DLT): The primary DLT was myelosuppression, specifically neutropenia and thrombocytopenia.
  • Recommended MTD: The study concluded with an MTD of This compound 1.0 mg/m² orally on the specified schedule alongside the standard gemcitabine dose [5].

Table 2: Safety and Tolerability Profile of Oral this compound

Category Most Common Adverse Events Management Considerations
Hematologic Myelosuppression (Neutropenia, Thrombocytopenia) [4] [5] Requires regular blood count monitoring. Dose modifications may be necessary.
Gastrointestinal Diarrhea, Nausea, Vomiting [4] [5] Proactive antiemetic and antidiarrheal support is recommended.
General Fatigue [5] Supportive care is needed.
Other Requires consistent oral intake of at least 3 L/day of fluid; IV hydration may be needed for some patients [3] Crucial for managing potential GI toxicity and drug clearance.

Discussion for Research and Development

The story of this compound highlights several critical considerations for oncology drug development:

  • The Challenge of Pancreatic Cancer: The continued poor survival rates for pancreatic cancer underscore the urgent need for new therapeutic options. The progression of this compound to Phase III trials reflected the significant unmet medical need, even with modest efficacy signals [4] [6].
  • Heterogeneity and Biomarkers: The failure of many targeted agents in pancreatic cancer, as noted in a trial for another drug, saracatinib, suggests that biomarker-driven strategies may be necessary to identify patient subsets most likely to respond to therapy [6]. The development of future topoisomerase I inhibitors could benefit from such an approach.
  • Oral vs. Intravenous Administration: One of the key potential advantages of this compound was its oral bioavailability, which could allow for convenient, long-term outpatient treatment and improve patients' quality of life compared to intravenous alternatives [1] [2].

References

Comprehensive Application Notes and Protocols for Rubitecan in Chordoma Treatment: Clinical Evidence and Experimental Approaches

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Evidence and Case Studies

Phase II Clinical Trial Data

Table 1: Summary of Phase II Clinical Trial Results of Rubitecan in Advanced Chordoma

Parameter Results
Study Reference Chugh et al. 2005 [1]
Patient Cohort 15 patients with advanced chordoma
Dosage Regimen 1.25 mg/m² orally, 5 consecutive days followed by 2 days rest [1]
Objective Response Rate 1 patient (7%) showed objective response [1]
Disease Stabilization 47% and 33% of patients were progression-free at 3 and 6 months, respectively [1]
Median Time to Progression 9.9 weeks [1]
Common Adverse Events Anemia (42 patients), leukopenia (33), fatigue (30), nausea (34), diarrhea (28) [1]
Grade 3/4 Toxicity Hematological (leukopenia: 9 patients), gastrointestinal (nausea: 6; diarrhea: 5) [1]

A phase II study published in the Journal of Clinical Oncology in 2005 evaluated the efficacy and safety of this compound (9-Nitro-Camptothecin) in patients with advanced chordoma. The trial employed a dosage regimen of 1.25 mg/m² orally for five consecutive days followed by two days of rest, with treatment continuation until disease progression or unacceptable toxicity. The results demonstrated modest clinical activity with one patient (7%) achieving an objective response and disease stabilization in a substantial proportion of patients, with 47% and 33% of patients remaining progression-free at 3 and 6 months, respectively. The median time to progression was 9.9 weeks for chordoma patients, which compared favorably to other sarcoma subtypes included in the trial. The toxicity profile was characterized primarily by hematological events and gastrointestinal disturbances, with a subset of patients experiencing grade 3/4 toxicities that required dose modifications or treatment discontinuation in approximately 10% of participants [1].

Additional Clinical Evidence

Beyond the dedicated phase II trial, additional evidence supporting this compound's potential in chordoma treatment comes from a drug repositioning screen conducted by the NIH National Center for Advancing Translational Sciences (NCATS). This research identified this compound among a group of 20 drugs with significant inhibitory effects on chordoma cell growth, with potencies ranging from 10 to 370 nM in the U-CH1 chordoma cell line. The study further validated these findings in primary chordoma cell cultures derived from patients (C24, C25, and C32), confirming the translational potential of these observations [2] [3]. Additional phase II studies have noted this compound's activity against chordomas, further supporting its investigation in this rare bone cancer [4].

Preclinical Profiling and Efficacy Data

Quantitative High-Throughput Screening (qHTS)

Table 2: Preclinical Efficacy of this compound in Chordoma Models

Cell Line/Model IC50 Value Assay Type Additional Observations
U-CH1 0.32 µM Cell viability (CellTiter-Glo) Ranked 6th among 35 selected compounds [2]
U-CH2 Less potent than in U-CH1 Cell viability (CellTiter-Glo) Demonstrated cell line-specific sensitivity [2]
Primary chordoma cells (C24, C25, C32) Significant inhibitory effect Cell viability Confirmed activity in patient-derived cells [3]
Mechanism Topoisomerase I inhibition Caspase 3/7 activation Induced apoptosis in chordoma cells [2]

The drug repositioning screening approach utilized quantitative high-throughput screening (qHTS) against the NPC library containing approximately 2,800 clinically approved and investigational drugs. The screening was conducted in chordoma cell lines U-CH1 and U-CH2, with counter-screening in non-neoplastic chordoma-derived CCL4 cells to identify selectively cytotoxic compounds. The primary screens demonstrated excellent technical performance with average Z' factors of 0.75 ± 0.09 and 0.67 ± 0.05 for U-CH1 and U-CH2 lines, respectively, indicating robust assay quality suitable for high-throughput screening. This compound emerged as one of the most promising candidates from this comprehensive screening effort, demonstrating an IC50 of 0.32 µM in U-CH1 cells. The compound also induced caspase 3/7 activity, indicating that its cytotoxic effects are mediated, at least in part, through the induction of apoptosis [2].

Combination Therapy Approaches

Rationale for Combination Strategies

Research from the NIH has identified that combination treatments of proteasome inhibitors (such as bortezomib and MG-132) with topoisomerase inhibitors (including this compound, topotecan, camptothecin, doxorubicin, and daunomycin) significantly enhanced therapeutic potency in the U-CH2 chordoma cell line and primary chordoma patient cells (C24, C25, and C32). This synergistic approach represents a promising strategy to overcome the modest single-agent activity observed in clinical settings and potentially delay or prevent the emergence of treatment resistance [3].

The molecular rationale for this combination approach stems from the convergent impact on cellular stress pathways. Proteasome inhibitors disrupt protein degradation, leading to the accumulation of misfolded proteins and endoplasmic reticulum stress, while topoisomerase I inhibitors like this compound cause DNA damage during replication. The simultaneous induction of these distinct cellular stresses may overwhelm adaptive mechanisms and synergistically induce apoptosis in chordoma cells [2] [3].

This compound Mechanism of Action

G This compound This compound TopoI_Complex Topoisomerase I-DNA Complex This compound->TopoI_Complex Stabilizes SSB Single-Strand DNA Breaks TopoI_Complex->SSB Prevents Re-ligation Replication_Fork Stalled Replication Fork SSB->Replication_Fork Collision with DSB Double-Strand DNA Breaks Replication_Fork->DSB Conversion to Caspase Caspase 3/7 Activation DSB->Caspase Triggers Apoptosis Apoptosis Caspase->Apoptosis

Diagram 1: this compound mechanism of action as a topoisomerase I inhibitor, leading to apoptosis in chordoma cells. The stabilization of topoisomerase I-DNA complex prevents re-ligation of single-strand breaks, which collide with replication forks to generate double-strand breaks, ultimately triggering caspase activation and apoptosis [2] [5] [6].

Pharmacology and Formulation Considerations

Pharmacological Properties

This compound (9-nitro-20(S)-camptothecin) is a semisynthetic compound derived from camptothecin through direct nitration, extracted from the bark and leaves of the Camptotheca acuminata tree native to China. As a topoisomerase I inhibitor, it functions by stabilizing the covalent complex between topoisomerase I and DNA, thereby preventing the re-ligation of single-strand breaks introduced during DNA synthesis. This action leads to collision with replication forks and generation of double-strand breaks that trigger apoptotic cell death [4] [5].

Unlike some other camptothecin analogs, this compound maintains cytotoxicity against cells overexpressing various drug resistance proteins, including P-glycoprotein (P-gp), multidrug resistance protein types 1 and 2, and the breast cancer resistance protein (BCRP). This property makes it particularly interesting for treating tumors that may have developed resistance to other camptothecin derivatives [5].

Bioavailability and Administration

A critical pharmacological consideration for this compound is its significant food effect on bioavailability. A phase II pharmacological evaluation demonstrated that administration under fasting conditions resulted in substantially improved exposure compared to fed conditions, with fasted-to-fed ratios for Cmax of 1.98 and for AUC(0-8 h) of 2.52. Based on these findings, it is recommended that this compound be administered under fasting conditions to achieve adequate drug exposure in clinical settings [7].

Table 3: Pharmacological Properties and Formulation Considerations

Parameter Characteristics/Recommendations
Chemical Description Semisynthetic compound derived from camptothecin by direct nitration [5]
Solubility Lipophilic, insoluble in water [5]
Administration Route Oral [1]
Food Effect Bioavailability significantly reduced with food; recommend fasting administration [7]
Dosage Form Capsules [4]
Alternative Formulations Liposomal formulations, aerosolized delivery for lung cancers [5]
Active Metabolite Rapidly reduced to 9-aminocamptothecin in vivo [5]
Resistance Profile Maintains activity against cells overexpressing P-gp, MRP1, MRP2, and BCRP [5]

Experimental Protocols

In Vitro Assessment of Anti-Chordoma Activity

Protocol 1: Cell Viability Assay in Chordoma Cell Lines

  • Objective: To evaluate the cytotoxic effects of this compound against chordoma cell lines.

  • Materials:

    • Chordoma cell lines (U-CH1, U-CH2, CH22, UM-Chor1, or patient-derived primary cells)
    • This compound stock solution (typically prepared in DMSO)
    • CellTiter-Glo Luminescent Cell Viability Assay kit
    • White-walled 384-well plates
    • Plate reader capable of measuring luminescence
  • Methodology:

    • Seed chordoma cells in white-walled 384-well plates at a density of 500-1000 cells per well in 20 μL of complete medium and incubate for 24 hours.
    • Prepare 15-point serial dilutions of this compound (concentration range: 0.1 nM to 100 μM) in complete medium.
    • Add 5 μL of compound dilutions to cells, resulting in final DMSO concentration not exceeding 0.5%.
    • Include vehicle control (DMSO alone) and positive control (e.g., staurosporine) on each plate.
    • Incubate plates for 72 hours at 37°C with 5% CO₂.
    • Equilibrate plates to room temperature for 30 minutes.
    • Add 25 μL of CellTiter-Glo reagent to each well and shake for 2 minutes.
    • Allow plates to incubate at room temperature for 10 minutes to stabilize luminescent signal.
    • Measure luminescence using a plate reader.
    • Calculate percentage viability relative to vehicle-treated controls and determine IC50 values using four-parameter logistic curve fitting.
  • Quality Control: Assay performance should be monitored using Z' factor calculations, with values >0.5 indicating robust assays. Include reference compounds (e.g., bortezomib) as benchmarking controls [2].

In Vivo Efficacy Studies

Protocol 2: Animal Model Evaluation of this compound Efficacy

  • Objective: To assess the antitumor activity of this compound in chordoma xenograft models.

  • Materials:

    • Immunodeficient mice (e.g., nude or NSG mice)
    • Chordoma cell lines or patient-derived xenograft models
    • This compound formulation for oral administration
    • Calipers for tumor measurement
    • Micro-CT or MRI for specialized imaging
  • Methodology:

    • Establish chordoma xenografts by subcutaneous injection of 5×10⁶ chordoma cells or implantation of patient-derived chordoma fragments into flanks of immunodeficient mice.
    • Randomize mice into treatment groups (n=8-10) when tumors reach 100-200 mm³.
    • Administer this compound via oral gavage at 1.5 mg/m²/day (equivalent to human dose) or vehicle control for 5 consecutive days followed by 2 days rest.
    • Continue treatment for 4-8 weeks, monitoring mice for signs of toxicity and body weight changes.
    • Measure tumor dimensions twice weekly using calipers, calculating volume as (length × width²)/2.
    • For advanced imaging, utilize micro-CT or MRI at baseline and endpoint to assess tumor morphology and response.
    • At study endpoint, harvest tumors for immunohistochemical analysis of proliferation (Ki-67), apoptosis (TUNEL), and brachyury expression.
    • Process blood samples for pharmacokinetic analysis to correlate drug exposure with efficacy.
  • Data Analysis: Compare tumor growth curves between treatment and control groups, calculating tumor growth inhibition (TGI) and time to progression. Statistical analysis can be performed using repeated measures ANOVA [2] [1].

G Start Study Initiation Cell_Culture Chordoma Cell Culture (U-CH1, U-CH2, CH22, UM-Chor1) Start->Cell_Culture In_Vitro In Vitro Screening CellTiter-Glo Viability Assay Caspase 3/7 Apoptosis Assay Cell_Culture->In_Vitro In_Vivo In Vivo Evaluation Chordoma Xenograft Models In_Vitro->In_Vivo Hit Confirmation Combination Combination Studies Proteasome + Topoisomerase Inhibitors In_Vitro->Combination Mechanistic Studies Analysis Data Analysis IC50 Determination Synergy Assessment In_Vivo->Analysis Combination->Analysis

Diagram 2: Experimental workflow for evaluating this compound efficacy in chordoma models, progressing from in vitro screening to in vivo validation and combination studies [2] [3] [8].

Conclusion and Future Directions

This compound demonstrates modest but meaningful activity against chordoma in both preclinical models and clinical settings, representing a potential therapeutic option for this rare malignancy with limited treatment choices. The application notes and protocols provided herein offer researchers a framework for further investigating this compound's mechanism of action, efficacy, and optimal use in combination regimens. The synergistic potential observed with proteasome inhibitors warrants additional exploration in clinical settings, as this approach may enhance therapeutic efficacy while potentially mitigating resistance mechanisms. Furthermore, the development of novel formulations, including liposomal encapsulation and aerosolized delivery, may expand therapeutic applications and improve the drug's pharmacological profile. As research continues to elucidate the molecular drivers of chordoma pathogenesis, including the role of brachyury as a therapeutic target, this compound may find its place within a broader therapeutic strategy targeting this complex malignancy.

References

Rubitecan myelodysplastic syndrome phase II

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes: Rubitecan in MDS

Chemical Profile & Proposed Mechanism of Action

This compound (9-nitro-20(S)-camptothecin) is a semisynthetic topoisomerase I inhibitor derived from Camptotheca acuminata [1]. As a topoisomerase I inhibitor, it induces apoptosis, and one study suggested this is associated with the upregulation of cyclin B1 and cdc2 cytokines [2]. Unlike some other camptothecins, its cytotoxicity is largely unaffected by the overexpression of P-glycoprotein (P-gp) or the breast cancer resistance protein (BCRP) [2].

Clinical Trial Summary & Outcomes

The primary evidence for this compound's activity in hematologic malignancies comes from a Phase II study presented at the 2001 American Society of Hematology (ASH) meeting [3]. The key design elements and results are summarized below.

Trial Characteristic Details
Study Design Phase II clinical trial [3]
Patient Population 35 evaluable patients with CMML (n=23) or MDS (n=12); median age 69 years [3]
Prior Therapy Minimum of one prior therapy [3]
Dosing Schedule Oral administration, 1.5 mg/m² per day for 5 consecutive days weekly [2] [3]
Primary Outcomes Objective Response Rate (ORR): 28% (4 CR, 6 PR); Hematologic Improvement: 14%; Overall Benefit Rate: 42% [3]
Common Adverse Events Diarrhea (20% of patients), Nausea/Vomiting (9% of patients); Severe anemia leading to treatment discontinuation (4 patients) [4] [3]
Conclusion Modest activity observed in pre-treated CMML/MDS; lower dose and treatment hiatus may improve tolerance [3]

Development Status and Context

This compound was granted orphan drug status for pancreatic cancer, but its New Drug Application (NDA) was withdrawn in 2005 for lack of confirmatory data [2]. There is no evidence of ongoing development for MDS. When considering these results, it is important to note that the current standard of care for higher-risk MDS, Hypomethylating Agents (HMAs) like azacitidine, has a general response rate of less than 50% [5], highlighting the need for better therapies. Current research has shifted toward immunotherapy, with the dysregulated PD-1/PD-L1 pathway being a key target [6] [7].

Modern Research Protocols: Immune Checkpoint Analysis in MDS

Since the this compound data is historical, the following protocol reflects contemporary methods for investigating relevant biomarkers (like PD-1) in MDS, which can be applied to evaluate new therapeutic candidates.

Protocol: Dynamics of PD-1 Expression During HMA Treatment

This protocol is adapted from a 2022 study that investigated PD-1 expression as a prognostic biomarker in intermediate/high-risk MDS patients receiving hypomethylating agents (HMA) [5].

  • 1. Patient Cohort and Sample Collection

    • Cohort: Enroll newly diagnosed, treatment-naïve intermediate/high-risk MDS patients (confirmed by WHO classification and IPSS/IPSS-R). A typical study might include over 100 patients for baseline analysis and a smaller validation cohort (e.g., n=33) [5].
    • Sample: Collect bone marrow mononuclear cells (MNCs) at key time points: pre-treatment (baseline), after the 2nd (C2), 4th (C4), and 6th (C6) cycles of HMA treatment [5].
    • HMA Treatment: Patients receive standard HMA regimens (e.g., Azacitidine 75 mg/m²/day SC for 7 days every 28 days, or Decitabine 15 mg/m² IV over 3 hours, every 8 hours for 3 days) [5].
  • 2. RNA Extraction and cDNA Synthesis

    • Extract total RNA from bone marrow MNCs using TRIzol reagent according to the manufacturer's instructions.
    • Assess RNA quality and integrity using agarose gel electrophoresis (e.g., 0.8% gel stained with GoldView).
    • Synthesize first-strand cDNA from ~1μg of total RNA using random hexamer primers and a reverse transcription kit (e.g., PrimeScript RT Reagent Kit) [5].
  • 3. Quantitative PCR (Q-PCR) for Immune Checkpoints

    • Assay: Perform TaqMan-based real-time Q-PCR using a system like the ABI 7500 Sequence Detection System.
    • Targets: Design primers and probes for PD-1, PD-L1, and PD-L2. The housekeeping gene ABL1 is used as an internal reference for normalization [5].
    • Standard Curve: Use a serial dilution of ABL1 plasmid standards (e.g., from 1×10² to 1×10⁶ copies/μL) to create a standard curve and ensure the amplification efficiency of target genes is similar to ABL1.
    • Reaction Setup: Run reactions in duplicate with a total volume of 20 μL, containing 10 μL of 2× FastStart Universal Probe Master mix, 300 nM of each primer, and 200 nM of probe.
    • Thermocycling Conditions: 50°C for 2 min; 95°C for 10 min; 45 cycles of 95°C for 15 sec and 62°C for 1 min.
    • Data Analysis: Calculate expression levels as a percentage: (Target gene copy number / ABL1 copy number) * 100 [5].
  • 4. Data Analysis and Prognostic Threshold

    • Use statistical models (e.g., binary logistic regression and Receiver Operating Characteristic (ROC) curves) to identify a PD-1 expression level that predicts clinical outcomes like AML transformation or survival.
    • The 2022 study identified that a PD-1 expression level ≥ 75.9% after 2 cycles of HMA was an independent negative prognostic factor [5]. This threshold can help identify patients who may benefit from the addition of a PD-1 inhibitor to HMA therapy.

The workflow and signaling pathway involved in this line of research can be visualized as follows:

G MDS_Patient MDS Patient (Bone Marrow Sample) Sample_Timepoints Sample Collection (Pre-treatment, C2, C4, C6) MDS_Patient->Sample_Timepoints HMA_Treatment HMA Treatment (e.g., Azacitidine) HMA_Treatment->Sample_Timepoints Cycles RNA_Workflow RNA Extraction & cDNA Synthesis Sample_Timepoints->RNA_Workflow QPCR_Analysis Q-PCR Analysis (PD-1, PD-L1, PD-L2) RNA_Workflow->QPCR_Analysis Data_Normalization Data Normalization vs. ABL1 Reference Gene QPCR_Analysis->Data_Normalization High_PD1 High PD-1 Post-Treatment (≥75.9%) Data_Normalization->High_PD1 Poor_Outcome Poor Prognosis (AML Transformation, Inferior Survival) High_PD1->Poor_Outcome Combination_Therapy Potential Combination Therapy (HMA + PD-1 Inhibitor) High_PD1->Combination_Therapy Therapeutic Rationale

Figure 1: Workflow for PD-1 Dynamics Analysis in MDS

G TCR TCR-pMHC Binding (Signal 1) ZAP70 ZAP70 Phosphorylation (TCR Proximal Signaling) TCR->ZAP70 CD28 CD28-CD80/86 (Co-stimulation, Signal 2) CD28->ZAP70 PI3K_AKT PI3K/AKT Pathway (Proliferation, Survival) Tcell_Activation T-cell Activation (Proliferation, Cytokine Release) PI3K_AKT->Tcell_Activation ZAP70->PI3K_AKT PD1 PD-1 on T-cell SHP2 SHP2 Phosphatase Recruitment PD1->SHP2 PDL1 PD-L1 on MDS Blast PDL1->PD1 Binding ZAP70_Inhibit Dephosphorylation of ZAP70, CD28, PI3K SHP2->ZAP70_Inhibit PTEN_Act PTEN Activation (PIP3 Dephosphorylation) SHP2->PTEN_Act ZAP70_Inhibit->TCR Inhibits ZAP70_Inhibit->CD28 Inhibits Tcell_Exhaustion T-cell Exhaustion (Cell Cycle Arrest, Anergy) ZAP70_Inhibit->Tcell_Exhaustion PTEN_Act->PI3K_AKT Inhibits PTEN_Act->Tcell_Exhaustion

Figure 2: PD-1/PD-L1 Inhibitory Signaling in T-cells

Key Takeaways for Drug Development Professionals

  • Historical Agent with Limited Data: this compound showed modest, single-agent activity in a small, pre-treated MDS/CMML population. Its development for MDS was not pursued beyond early-phase trials, and its efficacy was not compared against or combined with modern standards of care like HMAs [3] [1].
  • Modern Focus is on Immunotherapy: The current therapeutic paradigm for MDS is increasingly focused on modulating the immune microenvironment. The PD-1/PD-L1 pathway is a clinically validated target, and combination strategies with HMAs are showing synergistic promise in clinical trials [6] [7].
  • Biomarker-Driven Protocols are Key: As illustrated in the protocol, monitoring dynamic changes in immune checkpoint expression during treatment (e.g., PD-1 levels post-HMA) is a critical strategy for identifying patient subgroups most likely to respond to specific immunotherapies and for guiding combination therapy timing [5].

References

Comprehensive Application Notes and Protocols: Rubitecan Stent Catheter Local Delivery Technique for Pancreatic Cancer

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Drug Background

Rubitecan (9-nitro-20(S)-camptothecin) is a potent topoisomerase I inhibitor extracted from the bark and leaves of the Camptotheca acuminata tree, which has been investigated extensively for the treatment of pancreatic cancer and other solid tumors. [1] As a therapeutic agent, it functions by stabilizing the covalent complex between topoisomerase I and DNA, resulting in DNA single-strand breaks and subsequent apoptosis of cancer cells. The rationale for local delivery via stent-catheter systems stems from the need to overcome significant challenges associated with systemic administration of chemotherapeutic agents for pancreatic cancer, including limited drug bioavailability at the tumor site, systemic toxicities, and the dense desmoplastic reaction characteristic of pancreatic tumors that impedes drug penetration. [2]

The development of localized delivery systems for this compound represents an innovative approach to pancreatic cancer treatment, particularly for patients with locally advanced disease who are not candidates for surgical resection. SuperGen, the developer of this compound, was granted U.S. Patent No. 6,485,514 in December 2002, which specifically covers the local delivery of this compound via stents and/or catheters to sites of proliferating cells. [1] This patent protection encompasses the use of stent- or catheter-delivered this compound for cardiac procedures such as ablation or angioplasty, as well as for direct injection into solid tumors, providing a solid intellectual property foundation for further development of this delivery approach.

The clinical significance of this localized delivery method is particularly relevant for pancreatic cancer, which remains one of the most challenging malignancies to treat due to late diagnosis, rapid progression, and limited effectiveness of conventional therapies. Historical data from this compound clinical trials demonstrated that while the drug showed activity in some pancreatic cancer patients, the therapeutic window was narrow when administered systemically. [1] Local delivery potentially enhances efficacy while minimizing systemic exposure, thereby addressing a critical unmet need in pancreatic cancer management.

Technical Specifications and Device Components

This compound Stent-Catheter System Components

Table 1: Core Components of the this compound Local Delivery System

Component Description Functional Requirements
Stent Platform Self-expanding or balloon-expandable metallic structure Radial strength > 300 mmHg, chronic outward force 0.5-1.5 N/cm, foreshortening < 10%, recoil < 8% [3]
Drug-Polymer Coating This compound integrated with polymer matrix Drug loading: 5-15% w/w, coating thickness: 5-20 μm, coating uniformity: >90% surface coverage [4]
Delivery Catheter Sheath-based deployment system Pushability: <10 mm displacement at 2N force, trackability: navigates 180° bend with 20mm radius, deployment accuracy: ±1mm target positioning [3]
Drug Formulation This compound crystalline or amorphous form Purity: >98%, particle size: <10μm, stability: <5% degradation after 6 months accelerated testing [1]
Stent Platform Options and Specifications

Table 2: Stent Platform Options for this compound Delivery

Parameter Balloon-Expandable Stent Self-Expanding Stent
Material Composition 316L stainless steel, cobalt-chromium alloys Nitinol (Ni-Ti alloy), shape memory properties
Deployment Mechanism Balloon catheter expansion Self-expansion upon sheath retraction
Radial Strength High (>400 mmHg) Moderate (200-400 mmHg)
Chronic Outward Force Not applicable 0.5-1.5 N/cm
Foreshortening Minimal (<5%) Variable (5-15%)
Recoil <5% <8%
Suitable Vasculature Coronary, renal arteries Peripheral, biliary, pancreatic ducts
FDA Product Code MAF (coronary), NIN (renal) NIO (iliac), NIP (femoral) [3]

The stent platform selection depends critically on the target anatomy and clinical requirements. For pancreatic drug delivery, self-expanding stents are generally preferred due to their flexibility and ability to maintain patency in compressible ducts. The nitinol composition must be precisely controlled with nickel content of 50-52% and transformation temperatures (A(_f)) between 20-30°C to ensure proper deployment at body temperature. [3] The surface area coverage typically ranges from 15-25% for biliary and pancreatic applications to balance scaffolding capability with tissue contact area for drug transfer.

The drug-polymer coating represents a critical component that determines both the kinetic release profile and long-term stability of the delivery system. Based on recent research with similar chemotherapeutic agents, a polyurethane-silicone (PUS) elastomer basecoat provides excellent drug encapsulation properties, particularly for hydrophilic compounds, while a poly(ethylene-co-vinyl acetate) (PEVA) topcoat can effectively regulate drug diffusion rates. [4] This bilayer approach enables controlled release kinetics that can be tuned from days to months by modifying the thickness and composition of the individual layers.

Experimental Testing Protocols

Material Characterization and Coating Integrity Tests

Coating uniformity assessment requires both qualitative and quantitative methods to ensure consistent drug delivery. Scanning electron microscopy (SEM) should be performed at multiple magnifications (100X-5000X) to evaluate coating continuity, presence of cracks, and adhesion to the stent struts. Atomic force microscopy (AFM) provides complementary topographical data with nanometer resolution, particularly for surface roughness measurements which should not exceed 2.0 μm R(_a) to prevent excessive turbulent flow. Drug distribution analysis via Fourier transform infrared photoacoustic (FTIR-PA) spectroscopy confirms uniform API distribution throughout the polymer matrix, with spectral mapping performed across multiple stent regions to ensure homogeneity. [4]

Drug-polymer compatibility represents a critical quality attribute that must be thoroughly investigated. Differential scanning calorimetry (DSC) determines the physical state of this compound within the coating (crystalline vs amorphous) and identifies potential interactions between the drug and polymer excipients. The protocol involves heating 5-10 mg samples from -50°C to 300°C at 10°C/min under nitrogen atmosphere. X-ray diffraction (XRD) provides complementary crystallinity information, with scans typically conducted from 5° to 40° 2θ at 0.02° step size. Maintaining this compound in its stable crystalline form within the coating is essential for predictable release kinetics and long-term stability.

Coating durability testing simulates the stresses encountered during stent deployment and long-term implantation. Stent deformation testing requires subjecting coated stents to crimping and expansion cycles simulating delivery through tortuous anatomy. The FDA guidance recommends testing a minimum of three stents through three complete cycles of crimping to the labeled introducer diameter followed by expansion to the nominal diameter. [3] Coating integrity evaluation post-deformation involves both visual inspection under 10-30X magnification and quantitative assessment via gel permeation chromatography (GPC) to detect polymer degradation or delamination.

In Vitro Drug Release and Functional Performance

Drug release kinetics must be characterized under physiologically relevant conditions to predict in vivo performance. The apparatus configuration typically consists of USP Apparatus 7 (recipating holder) with stents placed in individual vessels containing 250-500 mL of release medium maintained at 37°C. The release medium selection should include both phosphate-buffered saline (PBS pH 7.4) and biorelevant media containing surfactants (e.g., 0.1% Tween 80) to simulate physiological solubilization conditions. Sampling time points should be appropriately spaced with replacement of entire medium volumes to maintain sink conditions: 1, 2, 4, 8, 12, 24, 48, 72 hours, then daily for 14 days, and weekly up to 90 days for long-term formulations.

Functional performance testing validates the mechanical integrity of the stent-catheter system under simulated use conditions. Radial strength measurement follows ASTM F3067 guidelines using a radial compression test system with a minimum of n=5 stents compressed to 50% of their nominal diameter at a rate of 0.5 mm/min. Fatigue resistance represents another critical parameter assessed through accelerated durability testing simulating 10 years of cardiac cycles (400 million cycles at 1-2 Hz) with stents deployed in mock vessels and subjected to physiological pressure waveforms. [3] Deployment accuracy testing requires a minimum of n=10 deployments in anatomically relevant phantoms with mean positioning error not exceeding ±1 mm from the target landmark.

Biological Safety and Efficacy Assessment

Cytocompatibility evaluation follows ISO 10993-5 guidelines using direct and indirect contact methods. Cell viability assessment employs human fibroblast (e.g., NIH/3T3) and relevant pancreatic cancer cell lines (e.g., MIA PaCa-2, PANC-1) exposed to stent extracts prepared by incubating 3 cm(^2) of coated stent surface per mL of culture medium for 24 hours at 37°C. Cell viability threshold should exceed 70% relative to negative controls to demonstrate acceptable cytocompatibility. For more specific efficacy assessment, direct co-culture models with pancreatic cancer cells positioned adjacent to coated stents in Transwell systems provide valuable data on localized cytotoxic effects.

Anti-proliferative efficacy requires specialized assays to quantify the biological activity of released this compound. Cell cycle analysis via flow cytometry detects characteristic G2/M phase arrest indicative of topoisomerase I inhibition, while apoptosis assays (Annexin V/PI staining) confirm programmed cell death induction. Protocol details include treating pancreatic cancer cells with release medium samples collected at various time points, followed by 24-hour incubation and subsequent analysis. Comparison against freshly prepared this compound solutions establishes the maintenance of therapeutic activity throughout the release period. [4]

Animal model evaluation provides critical preclinical data on both safety and efficacy. For pancreatic cancer applications, orthotopic xenograft models in immunocompromised mice (e.g., NOD/SCID) most accurately recapitulate the tumor microenvironment. The experimental protocol involves surgical implantation of miniature coated stents adjacent to established pancreatic tumors, with subsequent monitoring of tumor volume (via ultrasound or MRI), metastatic progression, and overall survival compared to control groups receiving uncoated stents or systemic therapy. Histopathological analysis of surrounding tissues assesses local toxicity and inflammatory responses.

Experimental Workflow and Process Diagram

G cluster_1 Device Design Phase cluster_2 Prototype Fabrication cluster_3 In Vitro Testing cluster_4 Biological Evaluation cluster_5 Regulatory Preparation Start Project Initiation D1 Stent Platform Selection (Material, Design, Dimensions) Start->D1 D2 Coating Formulation Development (Polymer Selection, Drug Loading) D1->D2 D3 Delivery System Design (Catheter Type, Deployment Mechanism) D2->D3 P1 Stent Manufacturing (Laser Cutting, Electropolishing) D3->P1 P2 Coating Application (Dip-Coating, Spray-Coating) P1->P2 P3 Catheter Assembly (Stent Mounting, Sheath Integration) P2->P3 T1 Material Characterization (SEM, DSC, FTIR) P3->T1 T2 Drug Release Kinetics (USP Apparatus 7, HPLC Analysis) T1->T2 T3 Mechanical Performance (Radial Strength, Fatigue, Deployment) T2->T3 T4 Sterilization Validation (Gamma Irradiation, Sterility Testing) T3->T4 B1 Cytocompatibility Testing (ISO 10993-5 Extract Methods) T4->B1 B2 Anti-proliferative Assays (Cell Cycle, Apoptosis Analysis) B1->B2 B3 Animal Model Studies (Orthotopic Pancreatic Cancer Models) B2->B3 R1 Design History File Compilation B3->R1 R2 Preclinical Data Package Assembly R1->R2 R3 IDE/IND Application Submission R2->R3 End Clinical Trial Initiation R3->End

Diagram 1: Comprehensive Development Workflow for this compound-Eluting Stent System

The development workflow for this compound-eluting stent systems follows a structured approach from concept to clinical trial initiation. The process begins with device design phase where critical parameters including stent platform characteristics, coating formulation components, and delivery system specifications are defined based on anatomical requirements and therapeutic objectives. This phase requires extensive computational modeling, including finite element analysis of stent mechanical performance and computational fluid dynamics of drug release patterns.

The prototype fabrication stage translates design specifications into physical devices suitable for testing. Stent manufacturing typically employs laser cutting of nitinol or cobalt-chromium tubes followed by electropolishing to achieve smooth surfaces conducive to uniform coating application. Coating application utilizes either dip-coating or spray-coating techniques with precise control over solution viscosity, withdrawal rate, and drying conditions to achieve target coating thickness and uniformity. Process validation at this stage includes determination of coating weight variability (acceptance criteria: RSD < 5%) and drug content uniformity (acceptance criteria: RSD < 3%).

The in vitro testing phase provides critical data on device performance before proceeding to biological evaluation. This stage employs a combination of standardized mechanical tests and customized drug release assessments to comprehensively characterize the device. Importantly, sterilization validation must be conducted using the specific method intended for commercial devices (typically gamma irradiation at 25-40 kGy), with subsequent evaluation of sterility, pyrogenicity, and device functionality. Only after successful completion of all in vitro testing should the program advance to more resource-intensive biological evaluation.

Regulatory Pathway and Clinical Translation

FDA Regulatory Requirements

Regulatory classification of this compound-eluting stents falls under Class III medical devices, requiring Premarket Approval (PMA) application for commercialization in the United States. The FDA product codes relevant to these devices include NIN (renal stent), NIO (iliac stent), and NIP (superficial femoral artery stent), depending on the specific anatomical indication. [3] For pancreatic indications not specifically codified, the device would likely be regulated under a similar existing code with determination of substantial equivalence. The regulatory pathway typically begins with an Investigational Device Exemption (IDE) application to conduct clinical studies in the United States, followed by a PMA application for market approval.

Non-clinical testing requirements for regulatory submission are comprehensively outlined in FDA guidance documents. The testing categories include material characterization, stent dimensional and functional attributes, delivery system performance, shelf-life testing, and biocompatibility evaluation according to ISO 10993 series. [3] Specific performance benchmarks vary based on the intended vascular bed but generally include radial strength sufficient to withstand physiological pressures without significant deformation, fatigue resistance to endure at least 400 million cardiac cycles, and deployment accuracy within ±1 mm of the target location. Additionally, drug-eluting stents require comprehensive characterization of coating integrity, drug release kinetics, and stability under accelerated aging conditions.

Clinical Evidence Generation

Clinical trial design for this compound-eluting stents should follow a phased approach, beginning with first-in-human studies to establish safety and progressing to randomized controlled trials for efficacy demonstration. Phase I studies typically enroll 20-30 patients with locally advanced pancreatic cancer not amenable to surgical resection, focusing on safety endpoints including procedure-related complications, device deficiencies, and adverse events potentially related to the drug component. Phase II studies expand enrollment to 100-150 patients and incorporate preliminary efficacy endpoints such as stent patency duration, time to tumor progression, and overall survival compared to historical controls.

For the final pivotal trial, a randomized controlled design comparing the this compound-eluting stent against a non-drug-eluting control stent is recommended, with a primary endpoint of improved stent patency at 6 months. Secondary endpoints should include measures of local tumor control, time to progression, quality of life metrics, and overall survival. Based on similar oncology drug-device combination products, a sample size of 200-300 patients provides adequate statistical power to detect clinically meaningful differences in primary endpoints. [1] The FDA has previously granted orphan drug designation to this compound for pancreatic cancer, which may provide certain development incentives and market exclusivity periods upon approval.

Conclusion and Future Directions

The development of this compound-eluting stent systems represents a promising therapeutic strategy for pancreatic cancer and other solid tumors amenable to localized therapy. The application notes and protocols outlined in this document provide a comprehensive framework for researchers and product development teams to systematically design, evaluate, and translate this innovative drug-device combination product. The key advantages of this approach include sustained local drug concentrations exceeding those achievable with systemic administration, reduced systemic exposure and associated toxicities, and continuous therapeutic effect during the critical period of tumor proliferation following stent placement.

Future development directions should focus on optimization of release kinetics to match the specific pathophysiology of pancreatic tumors, which often demonstrate rapid proliferation and dense stromal barriers. Combination therapies incorporating this compound with other agents such as platinum compounds or fluoropyrimidines may enhance efficacy through synergistic mechanisms. [5] Additionally, next-generation platforms may incorporate targeted delivery approaches using antibody-drug conjugates that specifically recognize pancreatic cancer biomarkers, further increasing the therapeutic index of this already promising localized therapy. [6]

References

Technical Support Guide: Managing Rubitecan's Lactone-Carboxylate Equilibrium

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

1. What is the lactone-carboxylate equilibrium and why is it critical for Rubitecan? The lactone ring (E-ring) of this compound and other camptothecins undergoes pH-dependent, reversible hydrolysis to form an open carboxylate ring. The closed lactone form is essential for optimal antitumor activity, while the carboxylate form is significantly less active or inactive. This equilibrium is a major factor influencing the drug's efficacy and stability in biological systems [1] [2].

2. How does pH affect the equilibrium between the two forms? The interconversion is highly pH-sensitive. An acidic environment (pH < 5) favors the formation of the active lactone form. In contrast, neutral or basic conditions shift the equilibrium towards the inactive carboxylate form [1] [2]. This principle is fundamental for managing the drug's stability in formulations.

3. Can the route of administration influence the lactone/carboxylate profile? Yes, the administration route can significantly impact the pharmacokinetics and the resulting proportion of the active lactone in plasma. The table below summarizes quantitative findings from rat studies on 9-Nitrocamptothecin (9-NC, this compound) [3] [4]:

Administration Route Lactone % of Total Drug (AUC-based) Key Pharmacokinetic Observations
Intravenous (I.V.) 50% ± 8% [3] Baseline for comparison.
Intramuscular (I.M.) 32% ± 7% [3] Prolonged Mean Residence Time (MRT) for lactone (4.5-fold), but also a greater increase in carboxylate AUC and MRT, potentially leading to higher toxicity.
Oral 60% ± 14% [4] Low absolute bioavailability (~23%), but a higher relative proportion of lactone in circulation.

4. Are there formulation strategies to stabilize the lactone form? Yes, research on similar camptothecins suggests effective strategies:

  • Liposomal Encapsulation: Developing liposomal formulations can improve delivery and stability. A Phase II trial used an aerosolized liposomal form of this compound [5].
  • Polyanion Interaction: Studies with the camptothecin derivative irinotecan have shown that sulfonate-modified drug-eluting beads can preferentially bind the lactone form through charge-charge interactions, shifting the equilibrium towards lactone and stabilizing it [6].
  • Structural Modification: Designing homocamptothecins (hCPTs), which feature a seven-membered β-hydroxylactone ring, reduces the ring's electrophilicity and significantly decreases the rate of hydrolysis to the carboxylate form compared to the traditional six-membered ring [7].

Troubleshooting Guide: Instability of the Lactone Form

Problem: Low in vitro or in vivo efficacy due to lactone ring hydrolysis.
Potential Causes and Solutions:
# Problem Area Evidence-Based Checks and Solutions
1 Formulation pH Check the pH of your solution. Adjust and maintain the pH below 5 to favor the lactone form. Avoid alkaline solvents that force the ring open [2] [8].
2 Administration Route Re-evaluate the administration route based on your target. For lung cancers, aerosol delivery has shown promise in achieving high local lactone concentration while minimizing systemic carboxylate exposure [5] [2].
3 Formulation Strategy Explore advanced delivery systems. Liposomal encapsulation or hydrogels with sulfonate groups can physically protect the lactone ring and shift the equilibrium via binding interactions [5] [6].
4 Analytical Method Ensure your HPLC method can simultaneously and distinctly separate and quantify the lactone and carboxylate peaks to accurately assess the equilibrium, avoiding interference from plasma endogenous peaks [9].

Experimental Protocols & Data Interpretation

Protocol: Influence of Administration Route on Pharmacokinetics

This methodology is adapted from a study comparing intravenous (I.V.) and intramuscular (I.M.) injection in rats [3].

  • Animal Model: Male rats (Sprague-Dawley, n=6 per group).
  • Dosing: Administer a single dose of 1.5 mg/kg this compound solution via I.V. and I.M. routes.
  • Sample Collection: Draw plasma samples at predetermined intervals post-injection (e.g., 5, 15, 30 min, 1, 2, 4, 8, 12 h).
  • Sample Analysis:
    • Use a validated HPLC method with fluorescence detection to separately quantify lactone, carboxylate, and total drug concentrations.
    • The mobile phase should contain an ion-pairing reagent (e.g., tetrabutyl ammonium hydrogen sulfate) and be buffered to an acidic pH to maintain the lactone integrity during analysis [9].
  • Data Analysis: Perform non-compartmental pharmacokinetic analysis. Key parameters to compare include AUC (Area Under the Curve) for each form and MRT (Mean Residence Time).
Key Experimental Finding: Route Affects Lactone Exposure and Toxicity Potential

The diagram below summarizes the core finding from the comparative study of I.V. vs. I.M. administration [3]:

G Start Administration Route IV Intravenous (I.V.) Start->IV IM Intramuscular (I.M.) Start->IM Outcome Potential for Improved Efficacy IV->Outcome  Lactone % of Total: 50% IM_Effect Lactone % of Total: 32% IM->IM_Effect IV_Effect Lactone MRT: ↑ 4.5x Carboxylate AUC & MRT: ↑↑ Caution Potential for Increased Toxicity IV_Effect->Caution IM_Effect->IV_Effect Compared to I.V.

Research Note on Available Data

The search results indicate that direct, high-level evidence for stabilizing the lactone form of this compound is limited. Much of the available quantitative data comes from older preclinical studies (2006-2008) on 9-Nitrocamptothecin. However, the fundamental principles of camptothecin chemistry are consistent, and strategies proven for analogs like irinotecan and hydroxycamptothecin are highly relevant and provide a strong foundation for troubleshooting this compound-specific issues.

References

Rubitecan hematologic toxicity management anemia

Author: Smolecule Technical Support Team. Date: February 2026

Rubitecan Hematologic Toxicity Profile

The table below summarizes the key hematologic adverse events observed in clinical trials of this compound.

Toxicity Type Severity (Grade) Frequency & Characteristics Management Hints from Clinical Trials
Anemia Severe (Grade 3-4) Serious and dose-limiting; led to treatment discontinuation in some patients [1]. Required dose discontinuation due to severity [1].
Neutropenia Grade 1-4 Observed across a wide range of severities [1]. Not specified in detail for this compound.
Thrombocytopenia Grade 1-3 Observed, with bleeding reported in some cases of Grade 3 [1]. Not specified in detail for this compound.

Experimental Monitoring & General Management Strategies

Given the lack of specific guidelines for this compound, the following general principles for monitoring and managing hematologic toxicity from cytotoxic chemotherapy are recommended.

Recommended Monitoring Protocol

A frequent monitoring schedule is crucial for managing toxicities from investigational agents like this compound.

  • Baseline: Complete Blood Count (CBC) with differential before treatment initiation.
  • During Treatment: CBC with differential at least once per week during the treatment cycles.
  • Post-Treatment: Continue monitoring for up to 4 weeks after the last dose, as myelosuppression can be delayed.
General Management Guidelines for Hematologic Toxicity

These strategies are adapted from standard oncology practice for managing chemotherapy-induced myelosuppression.

Adverse Event General Management Actions

| Anemia (Grade 3-4) | 1. Dose Modification: Adhere to protocol-defined dose reduction or treatment delay criteria. For this compound, one study used a predefined dose modification program [1]. 2. Supportive Care: Consider packed red blood cell (PRBC) transfusions based on symptoms and hemoglobin levels. The use of erythropoiesis-stimulating agents (ESAs) would be subject to institutional guidelines and risk-benefit assessment. | | Neutropenia | 1. Dose Modification: Implement protocol-defined dose delays or reductions. 2. G-CSF Administration: Consider prophylactic or therapeutic Granulocyte Colony-Stimulating Factor (G-CSF) to reduce the duration and severity of neutropenia [2]. 3. Infection Vigilance: Monitor for signs of infection and initiate broad-spectrum antibiotics promptly if febrile neutropenia is suspected. | | Thrombocytopenia | 1. Dose Modification: Adhere to protocol-specified guidelines. For instance, one strategy involves withholding treatment for Grade 4 thrombocytopenia or Grade 3 with bleeding [2]. 2. Supportive Care: Provide platelet transfusions for active bleeding or as a prophylactic measure when counts fall below a critical threshold (e.g., 10,000 cells/mm³). |

The following diagram illustrates the decision-making workflow for managing hematologic toxicity during this compound administration.

rubitecan_toxicity_flow cluster_grade Toxicity Grade & Action Start Administer this compound Monitor Regular CBC Monitoring Start->Monitor Decision Evaluate Hematologic Toxicity Monitor->Decision Grade2 Grade 1-2 Manage supportively and continue monitoring Decision->Grade2 Mild Grade3Anemia Grade 3-4 Anemia • Consider dose hold/reduction • Provide transfusions Decision->Grade3Anemia Severe Anemia Grade4Other Grade 4 Neutropenia/ Thrombocytopenia • Dose hold • Consider G-CSF • Provide transfusions Decision->Grade4Other Other Severe Grade2->Monitor Continue Therapy Grade3Anemia->Monitor Per Protocol Grade4Other->Monitor Per Protocol

Important Considerations for Researchers

  • Clinical Development Status: this compound is an investigational drug whose development has been halted due to disappointing efficacy in several solid tumors and its toxicity profile [3]. All information should be interpreted in this context.
  • Adherence to Protocol: For any ongoing preclinical or clinical research, the investigator's brochure and study protocol are the definitive sources for toxicity management and must be followed precisely.
  • General Toxicity Profile: The dose-limiting toxicities of camptothecin analogs like this compound are typically myelosuppression (neutropenia, thrombocytopenia, anemia) and diarrhea [4].

References

Rubitecan gastrointestinal toxicity mitigation strategies

Author: Smolecule Technical Support Team. Date: February 2026

Rubitecan Overview & Toxicity Profile

This compound (9-nitro-20(S)-camptothecin) is an investigational topoisomerase I inhibitor [1]. The primary quantitative data available from preclinical studies establishes its Maximum Tolerated Dose (MTD) across species, which is a key starting point for managing toxicity [2] [3].

The table below summarizes the MTD findings from a key preclinical study:

Species Administration Route Dosing Schedule Maximum Tolerated Dose (MTD)
Mouse Intrastomach 5 days on, 2 days off (5+,2-) 1.0 mg/kg/day [2] [3]
Dog Oral 4 days on, 3 days off (4+,3-) 1.0 mg/kg/day [2] [3]
Human (extrapolated) Oral 5 days on, 2 days off (5+,2-) 1.0 mg/m²/day [2] [3]

In phase II clinical trials, an oral dose of 1.5 mg/m²/day on a schedule of 5 consecutive days per week was used and reported to be generally well-tolerated, suggesting the MTD could be higher in humans [4]. The most common dose-limiting toxicity for camptothecin analogs like this compound is typically myelosuppression (neutropenia, thrombocytopenia) [4]. While GI toxicity is a known class effect, specific incidence rates and severity grades for this compound-induced diarrhea are not well-documented in the available literature.

Proposed Experimental Mitigation Strategies

For troubleshooting GI toxicity in your experiments, consider the following approaches derived from general oncology research principles and related drugs.

Troubleshooting Guide: Managing Suspected GI Toxicity
Observed Issue Possible Cause Recommended Experimental Mitigation Strategies
Diarrhea in animal models Direct chemical injury to intestinal epithelium; Biliary excretion of drug metabolites. 1. Dose Adjustment: Reduce dose by 15-25% from the established MTD. 2. Schedule Modification: Alter "5 days on, 2 days off" to "3 days on, 4 days off". 3. Supportive Care: Implement subcutaneous fluids and electrolyte replacement.
High mortality/morbidity at MTD Overall drug toxicity exceeding animal tolerance. 1. Confirm MTD: Re-evaluate MTD in your specific model. 2. Therapeutic Index: Calculate the ratio of toxic dose to effective dose (ED50).
Variable toxicity between subjects Individual metabolic differences; Gut microbiome variations. 1. Therapeutic Drug Monitoring (TDM): Measure plasma drug levels via HPLC [3]. 2. Microbiome Analysis: Conduct 16S rRNA sequencing on baseline fecal samples [5].
Detailed Experimental Protocols
  • Therapeutic Drug Monitoring using HPLC: The preclinical study measured this compound levels in plasma using High Pressure Liquid Chromatography (HPLC) [3]. You can adapt this by developing a standardized protocol for sample collection and analysis.
  • Gut Microbiome Analysis: A 2025 study on irinotecan showed that the gut microbiome, specifically Bacteroides intestinalis and its tryptophan metabolite IAA, can mediate GI toxicity [5]. You can investigate this for this compound.
    • Sample Collection: Collect fecal samples from study subjects at baseline and during treatment.
    • DNA Sequencing: Perform 16S rRNA sequencing or shotgun metagenomics on the samples.
    • Metabolite Profiling: Analyze metabolomics data, focusing on tryptophan catabolites like Indole-3-acetate (IAA).
    • Data Correlation: Correlate microbial and metabolic findings with the severity of observed diarrhea.

This relationship can be visualized through the proposed mechanism pathway:

G A This compound Administration B Altered Gut Microbiome A->B C ↑ B. intestinalis B->C D Production of Tryptophan Metabolites (IAA) C->D E Suppression of PI3K-Akt Signaling D->E Mechanism F Impaired Intestinal Epithelial Renewal E->F G Severe Diarrhea F->G

Frequently Asked Questions (FAQs)

  • Q1: What is the most critical pharmacokinetic parameter to monitor for this compound?

    • A: While specific data is limited, monitoring the plasma concentration via HPLC is a direct method established in preclinical studies to understand exposure and correlate it with toxicity, especially if you observe variable responses among subjects [3].
  • Q2: Are there any known pharmacogenetic factors for this compound toxicity?

    • A: Unlike its relative irinotecan, where UGT1A1 genotype is critical [6], no specific pharmacogenetic variants have been established for this compound. Investigation into this area represents a potential research gap.
  • Q3: How should I grade the severity of diarrhea in my preclinical models?

    • A: For regulatory alignment, adapt the NCI's Common Terminology Criteria for Adverse Events (CTCAE). In a preclinical context, this can be operationalized by monitoring consistency/frequency of stool and weight loss. Grade 3 diarrhea (severe) is often defined as an increase of ≥7 watery stools per day over baseline, requiring significant supportive care [7].
  • Q4: Can antibiotics be used to mitigate this compound-induced diarrhea?

    • A: The role of antibiotics is complex. While theory suggests that antibiotics targeting specific bacteria like B. intestinalis might help [5], broad-spectrum antibiotics can disrupt the microbiome balance and worsen toxicity. This strategy should be approached with caution and validated in controlled experiments.

References

Rubitecan food effect pharmacokinetic variability

Author: Smolecule Technical Support Team. Date: February 2026

Rubitecan Food Effect & Pharmacokinetic Data

The primary source detailing the food effect comes from a clinical phase II study. The table below summarizes the key pharmacokinetic parameters when this compound was administered under fasting versus fed conditions [1].

Pharmacokinetic Parameter Fasting State Fed State Ratio (Fasted-to-Fed) P-value
Cmax (Maximum concentration) Higher Lower 1.98 < 0.001
Tmax (Time to Cmax) Shorter Longer 0.49 < 0.001
AUC(0-8h) (Area under the curve, 0-8 hours) Larger Smaller 2.52 < 0.001
AUC(0-24h) (Area under the curve, 0-24 hours) Larger Smaller 1.64 0.003

This data demonstrates that food intake significantly reduces the rate and extent of this compound absorption, leading to a substantial decrease in systemic bioavailability [1] [2]. The study's pharmacokinetic evaluation involved 14 patients who received a single 1.5 mg/m² oral dose of this compound under both fasting and fed conditions in a randomized, cross-over design [1].

Experimental Protocol & Sampling Strategy

For your reference in developing experimental guidelines, here is a detailed methodology based on the cited studies.

1. Clinical Study Design for Food-Effect Assessment [1] [2]

  • Design: Randomized, open-label, two-period cross-over.
  • Patients: Non-pretreated patients with metastatic colorectal cancer.
  • This compound Dose: 1.5 mg/m², administered orally as a capsule.
  • Fasting Arm: Drug administration after an overnight fast. Patients continued fasting for at least 2 hours post-dose.
  • Fed Arm: Drug administration immediately after a standardized high-calorie, high-fat breakfast.
  • Washout Period: One week between the two treatment phases.
  • Primary PK Analysis: Comparison of Cmax, Tmax, and AUC between the two conditions.

2. Optimal Pharmacokinetic Sampling Schedule [3] A subsequent study developed a minimal sampling strategy to efficiently characterize the pharmacokinetics of both this compound and its active metabolite, 9-aminocamptothecin (9-AC), in larger trials. The recommended sampling time points after a single oral dose are:

  • 1 hour
  • 3 hours
  • 5 hours
  • 8 hours
  • 24 hours

This schedule, based on population pharmacokinetic modeling, allows for accurate estimation of exposure while minimizing the burden on patients [3].

Mechanism of Food Effect and Active Metabolite

The following diagram illustrates the journey of this compound in the body and how food interferes with this process, based on the study findings [1] [4].

G OralDose Oral this compound Dose Stomach Stomach OralDose->Stomach GUTract GI Tract Lumen Stomach->GUTract Fasting Fasting State GUTract->Fasting Enhanced Absorption FedCondition Fed State (High-fat meal) GUTract->FedCondition Impaired Absorption Plasma Systemic Circulation (this compound) Metabolite Active Metabolite 9-AC Plasma->Metabolite Metabolism Fasting->Plasma Higher Cmax & AUC FedCondition->Plasma Lower Cmax & AUC

Key relationships in the pharmacokinetics of this compound include:

  • Active Metabolite: this compound is partially converted in the body to 9-aminocamptothecin (9-AC), which is also a cytotoxic compound [4].
  • Mechanism of Food Effect: The study concluded that the high-fat meal likely reduced the dissolution rate of the hard gelatin capsule in the stomach, thereby slowing the release and subsequent absorption of the poorly water-soluble drug [1].

Frequently Asked Questions (FAQs)

Q1: What is the recommended administration condition for this compound in clinical trials? A1: Based on the phase II study results, this compound should be administered under fasting conditions to ensure adequate and consistent drug exposure. Patients should fast overnight before taking the drug and for at least 2 hours afterwards [1].

Q2: How variable is the pharmacokinetics of this compound? A2: The pharmacokinetics of both this compound and its metabolite 9-AC show considerable interindividual variability. One analysis reported variability in pharmacokinetic parameters ranging from 38% to 49% between patients [3]. This high variability underscores the importance of standardized administration (like fasting) to help control for one major source of inconsistency.

Q3: Was this compound effective against colorectal cancer in the clinical study? A3: No. The phase II study found that this compound, at the dose and schedule tested (1.5 mg/m²/day for 5 days a week), was not clinically active in non-pretreated metastatic colorectal cancer patients. None of the 15 evaluable patients achieved an objective response, and the majority experienced early disease progression [1] [2].

Q4: What is the current development status of this compound? A4: According to a scientific overview, the clinical development of this compound has been halted due to its marginal activity in most tumor types, despite some early promise in pancreatic cancer [4].

Troubleshooting Guide

  • Problem: High variability in plasma drug concentrations between subjects.

    • Solution: Ensure strict adherence to fasting guidelines. Verify that patients have not consumed any food for the required period before and after dosing. Standardizing the type of food in fed studies is also critical if a fed condition is being tested [1].
  • Problem: Unexpectedly low drug exposure (AUC and Cmax) in a patient.

    • Solution: First, investigate patient compliance with fasting instructions. Then, review the timing of drug administration in relation to meals. Consider the possibility of drug-drug interactions that could alter GI pH or motility, similar to mechanisms described for other drugs [5].

References

Rubitecan dose modification toxicity guidelines

Author: Smolecule Technical Support Team. Date: February 2026

Rubitecan Dosing and Identified Toxicities

The table below summarizes the key findings from a phase I study, which established the Maximum Tolerated Dose (MTD) and primary toxicities for this compound in combination with Gemcitabine [1].

Parameter Details
Recommended Phase II Dose This compound: 1 mg/m² orally on Days 1-5 & 8-12; Gemcitabine: 1000 mg/m² IV on Days 1 & 8 of a 21-day cycle [1].
Dose-Limiting Toxicity (DLT) Myelosuppression (neutropenia and thrombocytopenia) [1].
Other Common Toxicities Diarrhea, nausea, vomiting, and fatigue [1].

Toxicity Management Workflow

For a camptothecin analog like this compound, monitoring and managing hematologic toxicity and diarrhea is critical. The following diagram outlines a general proactive management strategy, informed by the toxicities observed with this compound and the well-documented mechanisms of its drug class [2] [1].

rubitecan_toxicity_mgmt This compound Toxicity Management Workflow start Patient on this compound Therapy monitor Routine Toxicity Monitoring start->monitor hematologic Hematologic Toxicity (Neutropenia/Thrombocytopenia) monitor->hematologic non_hematologic Non-Hematologic Toxicity (Diarrhea, Nausea, Vomiting) monitor->non_hematologic assess_grade Assess Toxicity Grade hematologic->assess_grade non_hematologic->assess_grade dose_mod Consider Dose Modification or Treatment Delay assess_grade->dose_mod supportive_care Implement Supportive Care assess_grade->supportive_care e.g., Antidiarrheals, Antiemetics resume Resume Therapy at Adjusted Dose if Toxicity Resolves dose_mod->resume supportive_care->resume Upon Recovery

Frequently Asked Questions for Researchers

  • What is the primary dose-limiting toxicity of this compound observed in clinical trials? In a phase I study combining this compound with Gemcitabine, the primary dose-limiting toxicity was myelosuppression, specifically neutropenia and thrombocytopenia [1].

  • What supportive care measures are suggested for common this compound toxicities? Proactive management is recommended for gastrointestinal toxicities. While not detailed for this compound specifically, common strategies for camptothecin-class drugs include using antidiarrheals (like loperamide) for diarrhea and antiemetics for nausea and vomiting [1].

  • Are there known pharmacogenetic factors that influence this compound metabolism and toxicity? The search results did not identify pharmacogenetic guidelines for this compound. However, for the related camptothecin analog Irinotecan, genetic variations in the UGT1A1 enzyme are critical. Patients with UGT1A1*28 or *6 alleles have reduced enzyme activity and are at higher risk for severe neutropenia and diarrhea, often requiring dose reductions [2]. Research into similar pathways for this compound may be warranted.

References

Rubitecan multidrug resistance protein effects

Author: Smolecule Technical Support Team. Date: February 2026

MRP4-Mediated Resistance to Rubitecan

The table below summarizes key quantitative findings on the resistance that MRP4 confers to this compound and related camptothecins.

Camptothecin (CPT) Compound Form Resistance Fold (MRP4 Overexpression)
10-Hydroxy-CPT Not Specified 14.21 [1] [2]
SN-38 (active metabolite of Irinotecan) Carboxylate 9.70 [1] [2]
This compound Not Specified 9.06 [1] [2]
SN-38 Lactone 8.91 [1] [2]
CPT Lactone 7.33 [1] [2]
Irinotecan (CPT-11) Lactone 5.64 [1] [2]
CPT Carboxylate 4.30 [1] [2]
Irinotecan (CPT-11) Carboxylate 2.68 [1] [2]

The core mechanism is that human MRP4 functions as an efflux transporter for this compound. Overexpression of MRP4 in cancer cells significantly reduces the intracellular accumulation of the drug, leading to resistance [1] [2]. This relationship is illustrated below.

G This compound This compound MRP4 MRP4 This compound->MRP4 Substrate For Resistance Resistance MRP4->Resistance Overexpression Confers

Experimental Protocols for Investigating Resistance

Here are methodologies you can use to diagnose and confirm MRP4-mediated resistance in your cellular models.

Cell Viability (MTT) Assay for Resistance Profiling

This assay helps determine the level of resistance conferred by MRP4.

  • Purpose: To establish the IC50 of this compound and calculate the resistance fold in MRP4-overexpressing cells compared to control cells [1] [2].
  • Key Steps:
    • Use parental cell lines (e.g., HepG2) and their counterparts stably transfected to overexpress human MRP4.
    • Plate exponentially growing cells and allow them to adhere.
    • Expose cells to a range of this compound concentrations for a defined period (e.g., 48 hours).
    • Add MTT reagent and incubate to allow formazan crystal formation by viable cells.
    • Solubilize the crystals and measure the absorbance to determine cell viability.
    • Calculate IC50 values and resistance folds (IC50 MRP4-cells / IC50 control cells) [1] [2].
  • Troubleshooting Tip: To confirm MRP4's role, co-incubate with known MRP4 inhibitors (see below) which should significantly reverse the resistance.
Intracellular Drug Accumulation Study

This protocol directly measures if reduced drug uptake is the cause of resistance.

  • Purpose: To compare the intracellular accumulation of this compound between control and MRP4-overexpressing cells [1] [2].
  • Key Steps:
    • Culture control and MRP4-overexpressing cells.
    • Expose the cells to a defined concentration of this compound for various time points (e.g., up to 120 minutes).
    • Wash the cells to remove extracellular drug.
    • Lyse the cells and use a validated high-performance liquid chromatography (HPLC) method to quantify the intracellular concentration of this compound [1] [2].
    • Compare accumulation levels between the two cell lines.
  • Troubleshooting Tip: If accumulation is reduced in MRP4-cells, repeat the experiment in the presence of an MRP4 inhibitor. A subsequent increase in accumulation confirms MRP4 is responsible for the efflux.
Inhibitor Reversal Assay

This assay tests potential compounds that can overcome MRP4-mediated resistance.

  • Purpose: To determine if pharmacological inhibition of MRP4 can re-sensitize cells to this compound [1] [2].
  • Key Steps:
    • Pre-treat MRP4-overexpressing cells with an MRP4 inhibitor for a short period (e.g., 1 hour).
    • Common Inhibitors:
      • MK571 (a leukotriene receptor antagonist and MRP inhibitor) [1] [2]
      • Celecoxib (a COX-2 inhibitor) [1] [2]
      • Diclofenac (an NSAID) [1] [2]
      • dl-Buthionine-(S,R)-sulfoximine (BSO) (a γ-glutamylcysteine synthetase inhibitor) [1] [2]
    • Co-incubate the cells with both the inhibitor and this compound for the duration of the experiment.
    • Measure the outcome using either the MTT assay (to see if sensitivity is restored) or the accumulation assay (to see if intracellular drug levels increase) [1] [2].
  • Troubleshooting Tip: If inhibitors fail to reverse resistance, investigate other non-transporter mechanisms.

Frequently Asked Questions (FAQs)

Q1: Is this compound a substrate for other common drug transporters like P-glycoprotein (P-gp/ABCB1)? A1: Based on available research, this compound and other camptothecins are generally not substrates for P-gp [3]. The resistance observed in one key study was specifically attributed to MRP4, as P-gp activity was ruled out [1] [2]. However, another ABC transporter, BCRP/ABCG2, has been implicated in resistance to camptothecins like topotecan [4].

Q2: Besides efflux transporters, what other mechanisms can cause resistance to this compound? A2: Resistance can arise from several other mechanisms, which may operate alongside or independently of transporter-mediated efflux. The following diagram illustrates these key alternative pathways.

G Resistance Resistance Target Altered Target (Topo I) Resistance->Target Localization Altered Subcellular Localization Resistance->Localization Repair Enhanced DNA Repair Resistance->Repair Apoptosis Dysregulated Apoptosis Resistance->Apoptosis

These include [4]:

  • Altered Target: Mutations in the topoisomerase I enzyme can prevent this compound from binding effectively.
  • Altered Subcellular Localization: If topoisomerase I is mislocalized within the cell (e.g., away from the nucleus), it can reduce drug efficacy.
  • Enhanced DNA Repair: Upregulated DNA repair pathways can more efficiently fix the DNA damage induced by stabilized topoisomerase I complexes.
  • Dysregulated Apoptosis: Defects in the cell's apoptosis machinery can prevent cell death even after successful drug-induced damage.

Q3: What is the clinical development status of this compound? A3: this compound is an oral camptothecin analog. Despite some promising preclinical results and phase III trials conducted for pancreatic cancer, its clinical development has been largely halted due to marginal activity observed in those trials [5] [6] [7].

References

Rubitecan versus gemcitabine pancreatic cancer survival

Author: Smolecule Technical Support Team. Date: February 2026

Available Data: A Phase I Combination Study

A phase I clinical trial (2002) established the safety and maximum tolerated dose (MTD) for using Rubitecan and Gemcitabine in combination for patients with advanced malignancies [1]. The data below summarizes the key findings from this study.

Table: Key Outcomes from the Phase I Trial of this compound + Gemcitabine [1]

Aspect Details
Trial Objective Determine Maximum Tolerated Dose (MTD) and safety of the combination.
Patient Population 21 patients with refractory or recurrent malignancies.
Recommended Phase II Dose This compound: 1 mg/m² orally on Days 1-5 & 8-12; Gemcitabine: 1000 mg/m² IV on Days 1 & 8 of a 21-day cycle.
Dose-Limiting Toxicity (DLT) Myelosuppression (neutropenia, thrombocytopenia).
Other Common Adverse Events Diarrhea, nausea, vomiting, fatigue.
Efficacy (18 evaluable patients) 5 patients achieved stable disease. No objective responses were reported.

Experimental Protocol from the Phase I Trial

For research reproducibility, here is a detailed breakdown of the methodology used in the cited phase I study [1]:

  • Study Design: This was a dose-escalation trial. Patients were enrolled in cohorts receiving increasing doses of the drug combination to identify the MTD.
  • Treatment Schedule:
    • This compound: Administered orally once daily on Days 1-5 and 8-12 of a 21-day cycle.
    • Gemcitabine: Administered intravenously at a fixed dose of 1000 mg/m² over 30 minutes on Days 1 and 8 of the same 21-day cycle.
  • Dose Escalation: The starting dose level was this compound at 0.75 mg/m²/day with Gemcitabine at 1000 mg/m². Dose escalation proceeded until the MTD was determined.
  • Endpoints: The primary endpoints were the MTD and the characterization of treatment-related toxicities, graded according to the National Cancer Institute's Common Terminology Criteria. Tumor response was evaluated using standard criteria.

The workflow of this clinical trial is summarized in the diagram below:

Start Phase I Trial Start Cohort Enroll Patient Cohort Start->Cohort Administer Administer Combination Therapy Cohort->Administer Assess Assess Toxicity & Response Administer->Assess Decision Dose-Limiting Toxicity (DLT) Observed? Assess->Decision Escalate Escalate Dose for Next Cohort Decision->Escalate No DefineMTD Define MTD & Recommended Phase II Dose Decision->DefineMTD Yes Escalate->Administer

Current Treatment Context and Insights

The search confirms that Gemcitabine has long been a cornerstone of pancreatic cancer treatment [2] [3]. However, the landscape has evolved significantly. Current standards for advanced disease now heavily favor combination regimens, which have demonstrated superior efficacy over Gemcitabine monotherapy [4] [3]. These include:

  • FOLFIRINOX: A combination of folinic acid, fluorouracil, irinotecan, and oxaliplatin [4] [3].
  • Gemcitabine + Nab-paclitaxel: This combination remains a preferred first-line regimen [3].
  • NALIRIFOX: A newer regimen combining liposomal irinotecan, fluorouracil/leucovorin, and oxaliplatin [3].

Recent research presented at ASCO 2025 also highlights ongoing investigations into other novel approaches, such as Tumor-Treating Fields combined with chemotherapy and new therapeutic vaccines [5].

References

Rubitecan response rate versus standard chemotherapy

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Comparison in Pancreatic Cancer

The table below summarizes key efficacy outcomes for rubitecan and standard chemotherapy options in gemcitabine-failed advanced pancreatic cancer.

Regimen Trial Description Overall Survival (Median) Response Rate Disease Control Rate
This compound (oral topoisomerase I inhibitor) Phase III vs. physician's Best Choice (BC) in gemcitabine-refractory patients [1] [2] 3.8 months (vs. 3.3 months for BC) Not significantly different from comparator Information not specified in results
5-FU + Platinum Agents (e.g., Oxaliplatin) Aggregate analysis of 12 second-line trials [2] 5.7 months 7% Information not specified in results
Gemcitabine + Platinum Agents Aggregate analysis of 5 second-line trials [2] 6.0 months Information not specified in results Information not specified in results
Various Salvage Chemotherapies Aggregate analysis of 33 second-line treatment arms after gemcitabine failure [1] 6.0 months (Range: 3.1 - 7.6 months) ≤6% (Objective Response) 17% - 39% (Response + Stable Disease)

A pivotal Phase III trial directly compared this compound to physician's best choice (which was predominantly chemotherapy) and found no statistically significant difference in overall survival [2]. Furthermore, systematic analyses of second-line therapies indicate that combination regimens, particularly those containing platinum agents, are associated with longer median survival outcomes than what was demonstrated by this compound in its Phase III trial [2].

Experimental Protocols for Clinical Evaluation

For researchers designing trials in this setting, here are the key methodologies from the this compound studies:

  • Trial Design: The primary evidence comes from a randomized, open-label, active-controlled Phase III trial [2]. The study enrolled patients with advanced pancreatic cancer that had progressed on or after first-line gemcitabine therapy.
  • Patient Population: Patients were randomized to receive either oral this compound or the physician's "best choice" of alternative therapy. A significant challenge in this population is that many patients may not be physically fit enough for second-line treatment after failing first-line gemcitabine [2].
  • Treatment Regimen: this compound was administered as a once-daily oral capsule, typically on a schedule of 4-5 consecutive days per week. This oral administration was a noted potential convenience advantage over intravenous chemotherapies [3].
  • Primary Endpoint: The primary endpoint for these registration trials was Overall Survival (OS), calculated from the start of salvage chemotherapy until death from any cause [1] [2].
  • Statistical Analysis: Efficacy was analyzed on an intent-to-treat basis. The analysis faced complexities, as a high percentage (49%) of patients in the comparator "best choice" arm crossed over to receive this compound upon disease progression, which can confound the interpretation of overall survival results [2].

Mechanism of Action and Drug Profile

The following diagram illustrates this compound's unique characteristics and development pathway.

rubitecan_profile Natural Source Natural Source Camptotheca acuminata tree Camptotheca acuminata tree Natural Source->Camptotheca acuminata tree Extracted from 20(S)-camptothecin 20(S)-camptothecin Camptotheca acuminata tree->20(S)-camptothecin Parent compound This compound This compound 20(S)-camptothecin->this compound Synthetic derivative Topoisomerase I Inhibitor Topoisomerase I Inhibitor This compound->Topoisomerase I Inhibitor Classified as Oral administration Oral administration This compound->Oral administration Orphan Drug Status Orphan Drug Status This compound->Orphan Drug Status Stabilizes DNA complex Stabilizes DNA complex Topoisomerase I Inhibitor->Stabilizes DNA complex Mechanism Prevents DNA relegation Prevents DNA relegation Stabilizes DNA complex->Prevents DNA relegation Leads to DNA damage & cell death DNA damage & cell death Prevents DNA relegation->DNA damage & cell death Resulting in

  • Drug Class: this compound is a topoisomerase I inhibitor. It stabilizes the transient "cleavable complex" formed by topoisomerase I and DNA during DNA replication. This prevents the DNA double helix from being resealed, leading to irreversible DNA damage and ultimately triggering apoptosis (programmed cell death) in cancer cells [3] [4].
  • Key Differentiator: A significant feature of this compound in its clinical development was its oral bioavailability, which distinguished it from other camptothecin analogs like irinotecan and topotecan that require intravenous administration [3] [4].

Research and Development Context

  • Clinical Development Focus: this compound's development was heavily focused on pancreatic cancer, for which it received orphan drug designation from both the FDA and EMEA. Pivotal Phase III trials were conducted in both chemotherapy-naive and gemcitabine-resistant patient populations [3].
  • Safety Profile: While a detailed comparison of adverse events is beyond the scope of this data, it is noted that the oral administration of this compound introduced unique pharmacokinetic considerations. For instance, a Phase II study in colorectal cancer highlighted that food intake could significantly impact its oral bioavailability, a critical factor for dosing consistency and efficacy [4].

The available evidence suggests that this compound did not establish itself as a more effective option than available chemotherapies for advanced pancreatic cancer. Its development trajectory underscores the challenges in achieving significant survival benefits in this difficult-to-treat patient population.

References

Rubitecan cross-resistance other camptothecins

Author: Smolecule Technical Support Team. Date: February 2026

Rubitecan's Distinct Resistance Profile

A key piece of experimental evidence from preclinical studies highlights a difference in how this compound interacts with a major drug resistance mechanism.

Feature Experimental Findings
Resistance to Efflux Pumps Overexpression of P-glycoprotein (P-gp), multidrug resistance protein (MRP), or the breast cancer resistance protein (BCRP) has little effect on this compound's cytotoxicity [1].
Comparison to Other Camptothecins This distinguishes it from other camptothecins. For example, BCRP is known to affect the efficacy of topotecan and SN-38 (the active metabolite of irinotecan) [2].

Underlying Mechanisms of Camptothecin Resistance

The broader resistance mechanisms for camptothecin-class drugs are well-established. The diagram below illustrates the multiple stages at which cancer cells can develop resistance, with this compound's noted advantage at the efflux pump stage.

architecture CPT Camptothecin (CPT) Administered SN38 Activation (e.g., Irinotecan to SN-38) CPT->SN38 Target Drug-Topo I-DNA Complex Formation SN38->Target Effect Cell Death Target->Effect M1 Altered Drug Metabolism (e.g., decreased carboxylesterase) M1->SN38 Disrupts M2 Cellular Drug Efflux by ABC Transporters (e.g., BCRP) M2->SN38 Pumps Out M3 Altered Topoisomerase I (e.g., mutation or downregulation) M3->Target Prevents M4 Altered DNA Damage Response M4->Effect Blocks

Multiple Mechanisms of Resistance to Camptothecins

The resistance mechanisms shown in the diagram are supported by the following experimental observations:

  • Altered Drug Metabolism: Resistance can arise from decreased carboxylesterase activity, which is needed to convert prodrugs like irinotecan to their active form (SN-38), or from increased glucuronidation, which inactivates SN-38 [2].
  • Cellular Drug Efflux: Several ATP-binding cassette (ABC) transporters, including P-glycoprotein, MRP1, and BCRP/MXR/ABCP, can pump camptothecins out of cells, reducing intracellular concentrations. The impact is analogue-specific, with BCRP affecting topotecan and SN-38, but not the parent drug camptothecin [2].
  • Altered Target: Resistance is frequently associated with down-regulation or mutation of topoisomerase I, preventing the formation of a stable drug-enzyme-DNA complex. Camptothecin treatment can also induce ubiquitination and degradation of topoisomerase I [2].
  • Impaired Cell Death Execution: Even if a stable complex is formed, resistance can occur if downstream cellular processes fail to execute apoptosis [2].

References

Rubitecan Single-Agent Activity in Solid Tumors

Author: Smolecule Technical Support Team. Date: February 2026

Tumor Type Trial Phase Key Efficacy Results Safety Profile Reference / NCT Number
Pancreatic Cancer (Chemotherapy-resistant) Phase III Modest increase in survival in responding patients; not effective in all patients [1]. Mild toxicity, mainly hematologic and gastrointestinal [2]. N/A
Pancreatic Cancer (Previously treated) Phase II 3 of 43 patients had a partial response; 7 of 43 had stable disease [3]. Well tolerated [3]. N/A
Advanced Colorectal Cancer (After 5-FU failure) Phase II No objective responses in 13 evaluable patients. Median overall survival was 10.1 months [4]. Generally well tolerated. Grade 3/4 toxicity: anemia, diarrhea, elevated bilirubin [4]. N/A
Various Advanced Solid Tumors (e.g., breast, lung, sarcoma) Phase II / Overview Limited or no activity observed in metastatic breast cancer, advanced soft-tissue sarcomas, small cell lung cancer, glioblastoma, and colon cancer [3] [2]. Well tolerated, suggesting potential for dose escalation in some studies [3]. N/A

Experimental Protocols and Methodology

The clinical data for rubitecan were primarily generated using a standardized dosing regimen:

  • Dosage and Schedule: In most pivotal trials, this compound was administered orally at a dose of 1.5 mg/m² per day, for five consecutive days per week (often denoted as a "5 days on, 2 days off" schedule) [3] [4].
  • Treatment Duration: Therapy was continued on this continuous schedule until disease progression or unacceptable toxicity occurred [4].
  • Primary Endpoints: Trials typically assessed efficacy based on objective tumor response rates (using RECIST criteria or similar), disease control rate (including stable disease), and overall survival [1] [4].

Mechanism of Action and Experimental Logic

This compound (9-nitro-camptothecin) is a topoisomerase I inhibitor derived from the Chinese tree Camptotheca acuminata [5]. The following diagram illustrates its mechanism and the logical flow of its action from administration to therapeutic effect.

rubitecan_mechanism A Oral Administration of this compound B In Vivo Conversion to 9-Aminocamptothecin A->B C Inhibition of Topoisomerase I Enzyme B->C D Stabilization of DNA Single-Strand Breaks C->D E Collision with Replication Fork D->E F Irreversible DNA Double-Strand Breaks E->F G Induction of Apoptosis (Programmed Cell Death) F->G H Antitumor Effect G->H

Interpretation of Findings and Key Limitations

The clinical data indicates that this compound's development path faced significant challenges:

  • Niche but Inconsistent Activity: While showing signals of activity in pancreatic cancer, the results were not consistent or robust enough across broader patient populations to support widespread regulatory approval [2] [1].
  • Overcoming Preclinical Promise: Despite highly promising results in preclinical models (including 100% growth inhibition in 30/30 human tumor xenografts), this efficacy did not reliably translate to human trials for most cancer types [2].
  • Development Status: Due to its marginal overall efficacy, the clinical development of this compound has been halted [2].

It is important to note that the search results did not reveal any active clinical trials for this compound as of 2025, with investigation efforts having shifted to other, more promising agents [6] [7].

References

Rubitecan head neck cancer phase II results

Author: Smolecule Technical Support Team. Date: February 2026

Phase II Study Results Summary

The table below summarizes the key design and findings from the Phase II study of Rubitecan.

Aspect Study Details
Clinical Trial Phase Phase II [1]
Patient Population 19 patients with incurable, recurrent or metastatic head and neck cancer [1]
Treatment Regimen This compound at an initial dose of 1.5 mg/m², taken orally for 5 days per week [1]

| Best Tumor Response | • 10 patients: Disease progression • 3 patients: Stable disease (mean duration: 141 days) • No patients achieved a partial or complete response [1] | | Survival Outcome | Median survival was 16 weeks (range: 2-22 weeks) [1] | | Conclusion | this compound is not effective as a single agent in this patient population with the used regimen [1] |

Experimental Protocol Details

For researchers, the key methodological details of the cited study are as follows:

  • Study Design: The was an open-label Phase II study designed to evaluate the efficacy and safety of this compound [1].
  • Dosing and Schedule: The initial dose was 1.5 mg/m² administered orally for five consecutive days per week [1]. The study included an appropriate dose modification program that was implemented based on observed toxicities in patients [1].
  • Patient Evaluation: Of the 19 patients treated, only 13 were formally evaluable for tumor response [1]. Survival was tracked from the start of the study until death or the end of the follow-up period.

Key Safety Findings

The study reported significant safety concerns, particularly regarding hematologic toxicity [1].

  • Hematologic Toxicity: The treatment was associated with:
    • Severe anemia leading to discontinuation in four patients.
    • Grade 1-4 neutropenia (from mild to life-threatening).
    • Grade 1-3 thrombocytopenia (from mild to severe) [1].
  • Fatal Outcomes: Three patients died during the study or within one month after their last dose of this compound [1].

This compound's Mechanism and Other Research

To provide context, other search results offer background on this compound's classification and research status.

  • Drug Classification: this compound is a topoisomerase I inhibitor, a class of drugs that interferes with the function of the topoisomerase I enzyme, preventing cancer cells from replicating their DNA [2]. It is an oral compound derived from the Camptotheca acuminata tree [2].
  • Research in Other Cancers: While ineffective in this head and neck cancer trial, this compound has been investigated for other malignancies. It has been tested in pancreatic cancer, various solid tumours, and haematological malignancies, and even granted orphan drug status for pancreatic cancer in the US and EU [2]. A separate study also listed it as part of a proteomics investigation in breast cancer cell models [3].

Mechanism of Action Diagram

The following diagram illustrates the proposed mechanism of action of this compound based on its drug classification.

rubitecan_mechanism This compound This compound TopoI Topoisomerase I Enzyme This compound->TopoI Inhibits SSB Stabilized Single-Strand DNA Breaks TopoI->SSB Leads to DNA_Replication DNA Replication & Repair Cell_Death Cancer Cell Death DNA_Replication->Cell_Death SSB->DNA_Replication Blocks

The search results do not contain direct comparative clinical trial data for this compound versus other specific alternatives in head and neck cancer. The provided evidence indicates that This compound, as a single agent, demonstrated a lack of efficacy and significant toxicity in a Phase II trial for recurrent or metastatic head and neck cancer.

References

Rubitecan ovarian cancer refractory treatment outcomes

Author: Smolecule Technical Support Team. Date: February 2026

Rubitecan Profile and Clinical Data

The table below summarizes key information on this compound for context.

Aspect Details on this compound
Drug Class Oral topoisomerase I inhibitor [1] [2]
Mechanism of Action Inhibits DNA topoisomerase I, preventing re-ligation of DNA single-strand breaks during replication, leading to apoptosis [3] [1]
Relevant Dosage & Schedule 1.5 mg/m² per day, orally for 5 consecutive days per week [3] [4]
Status in Ovarian Cancer Clinical development halted; application withdrawn due to insufficient efficacy data [5] [2]
Reported Activity in Ovarian Cancer Modest or disappointing activity in small phase I/II trials [1] [5]
Common Toxicities Hematological (myelosuppression) and gastrointestinal (nausea, vomiting) [3] [5]

Key Experimental Data and Protocols

For reference, here are methodologies from foundational this compound studies.

  • Preclinical In Vivo Efficacy [3] [5]: Activity was evaluated in human tumor xenograft models in nude mice. This compound was administered at its maximum tolerated dose (1 mg kg⁻¹ day⁻¹). Tumor growth inhibition was the primary endpoint, with activity reported across 30 different human cancer lines.
  • Clinical Pharmacokinetic Sampling [6]: An optimal sampling strategy for phase II/III trials was developed using data from patients receiving 1.5 mg/m²/day orally. Population pharmacokinetic analysis with the NONMEM program determined the best time points to describe the plasma concentration-time profile of this compound and its metabolite, 9-aminocamptothecin (9-AC). The established schedule was 1, 3, 5, 8, and 24 hours after dosing.

Mechanistic Pathway of Camptothecins

The following diagram illustrates the mechanism of action of this compound and other camptothecin analogs.

G This compound This compound Topoisomerase1 Topoisomerase I-DNA Complex This compound->Topoisomerase1 Stabilizes SingleStrandBreaks Single-Strand DNA Breaks Topoisomerase1->SingleStrandBreaks ReplicationFork Stalled Replication Fork SingleStrandBreaks->ReplicationFork Collision with Replication Fork DSB Double-Strand DNA Breaks (DSBs) ReplicationFork->DSB Apoptosis Apoptosis DSB->Apoptosis

Interpretation of Findings and Contemporary Context

  • Limited Clinical Utility: Evidence indicated disappointing results in small phase I/II trials for most solid tumors, including ovarian cancer [1] [5]. One review concluded development was halted due to marginal activity [5].
  • Current Ovarian Cancer Treatment: The standard of care for platinum-resistant ovarian cancer has evolved. Current research focuses on targeted therapies like PARP inhibitors, antibody-drug conjugates (e.g., mirvetuximab soravtansine), and anti-angiogenics, alongside classic cytotoxics [7] [8].

References

Rubitecan breast cancer previously treated efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocol of the Key Study

The data in the table above comes from a phase II study designed to evaluate the efficacy and tolerability of single-agent rubitecan. Key methodological details are [1]:

  • Patient Profile: Heavily pretreated patients (50% had multiple disease sites, 56% had received more than three prior chemotherapy regimens).
  • Treatment Regimen: this compound was administered orally at 1.5 mg/m² per day for five consecutive days, followed by two days of rest, repeating weekly.
  • Endpoints: The primary endpoints were efficacy (measured by tumor response) and toxicity. Three of the 16 patients were not evaluated for efficacy due to early removal from the study because of toxicity or disease progression.

Why this compound is No Longer a Focus

The limited efficacy observed in clinical trials led to the discontinuation of this compound's development for breast cancer [2]. As a conventional topoisomerase I inhibitor, it faced challenges such as:

  • Low Therapeutic Efficacy: The absence of objective tumor responses and short progression-free survival were major limitations [1].
  • Systemic Toxicity: Like other chemotherapies, it causes off-target side effects, primarily mild to moderate hematologic and gastrointestinal toxicities [1] [2].

Research has since pivoted towards a more targeted delivery of topoisomerase I inhibitors using Antibody-Drug Conjugates (ADCs), which have shown transformative results [3].

The Modern Alternative: Topo-I Inhibitors as ADC Payloads

Today, topoisomerase I inhibitors are used as the cytotoxic "payloads" in ADCs. These drugs are linked to an antibody that targets cancer-specific proteins, delivering the poison directly to tumor cells and improving the therapeutic index [3].

The following diagram illustrates how these modern ADCs, such as Sacituzumab Govitecan, target and kill cancer cells.

ADC Antibody-Drug Conjugate (ADC) Trop2 Trop-2 Antigen ADC->Trop2 1. Binds to Payload Topo-I Inhibitor Payload (SN-38) ADC->Payload 2. Internalizes and releases CancerCell Cancer Cell Trop2->CancerCell DNA Damage DNA Damage Payload->DNA Damage 3. Causes Cell Death Cell Death DNA Damage->Cell Death 4. Leads to

The table below contrasts the performance of these modern ADCs with the historical data for this compound, demonstrating a dramatic improvement in outcomes.

Therapy Mechanism Key Efficacy in Metastatic Breast Cancer
This compound Oral topoisomerase I inhibitor [2] ORR: 0% in heavily pretreated patients [1]

| Sacituzumab Govitecan (SG) | Trop-2-directed ADC with SN-38 payload [4] | • Pooled mPFS: 4.95-5.93 months in clinical trials • Substantial OS benefit vs. chemotherapy (HR=0.59) [4] | | Trastuzumab Deruxtecan (T-DXd) | HER2-directed ADC with deruxtecan payload [5] | • Superior PFS in HR+/HER2-negative breast cancer across HER2-low and HER2-null subgroups [5] |

Current Research and Clinical Applications

The field continues to advance rapidly, with research focused on optimizing the use of these ADCs:

  • Sequencing Strategies: Real-world data analyses are investigating the best order in which to use T-DXd and SG, with early evidence suggesting that for HR-negative/HER2-null patients, using SG first may lead to better outcomes [5].
  • Expanding Indications: Clinical trials presented in 2025 (such as ASCENT-03 and TROPION-Breast02) continue to validate the significant efficacy of these ADCs, even in the first-line setting for metastatic triple-negative breast cancer [6].

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.8

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

393.09608521 g/mol

Monoisotopic Mass

393.09608521 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

H19C446XXB

Drug Indication

Investigated for use/treatment in pancreatic cancer, leukemia (unspecified), melanoma, ovarian cancer, and cancer/tumors (unspecified).

Pharmacology

Rubitecan is a semisynthetic agent related to camptothecin with potent antitumor and antiviral properties. Rubitecan binds to and inhibits the enzyme topoisomerase I and induces protein-linked DNA single-strand breaks, thereby blocking DNA and RNA synthesis in dividing cells; this agent also prevents repair of reversible single-strand DNA breaks. (NCI04)

MeSH Pharmacological Classification

Antineoplastic Agents

Mechanism of Action

Rubitecan prevents DNA from unwinding during replication via DNA topoisomerase 1, therefore interfering with tumor growth.

KEGG Target based Classification of Drugs

Enzymes
Isomerases (EC5)
DNA topoisomerase [EC:5.99.1.-]
TOP1 [HSA:7150] [KO:K03163]

Other CAS

91421-42-0

Wikipedia

Rubitecan

Use Classification

Human drugs -> Rare disease (orphan)

Dates

Last modified: 08-15-2023
1: Caponigro F, Cartenì G, Droz JP, Milano A, Davis WB, Pollard P. Phase II study of rubitecan in recurrent or metastatic head and neck cancer. Cancer Chemother Pharmacol. 2008 Jul;62(2):209-14. Epub 2007 Sep 19. PubMed PMID: 17882418.
2: Patel H, Stoller R, Auber M, Potter D, Cai C, Zamboni W, Kiefer G, Matin K, Schmotzer A, Ramanathan RK. Phase II study of rubitecan, an oral camptothecin in patients with advanced colorectal cancer who have failed previous 5-fluorouracil based chemotherapy. Invest New Drugs. 2006 Jul;24(4):359-63. PubMed PMID: 16525767.
3: Clark JW. Rubitecan. Expert Opin Investig Drugs. 2006 Jan;15(1):71-9. Review. PubMed PMID: 16370935.
4: Chedid S, Rivera E, Frye DK, Ibrahim N, Esteva F, Valero V, Hortobagyi G, Mettinger KL, Cristofanilli M. Minimal clinical benefit of single agent Orathecin (Rubitecan) in heavily pretreated metastatic breast cancer. Cancer Chemother Pharmacol. 2006 Apr;57(4):540-4. Epub 2005 Sep 29. PubMed PMID: 16193332.
5: Baka S, Ranson M, Lorigan P, Danson S, Linton K, Hoogendam I, Mettinger K, Thatcher N. A phase II trial with RFS2000 (rubitecan) in patients with advanced non-small cell lung cancer. Eur J Cancer. 2005 Jul;41(11):1547-50. PubMed PMID: 16026691.
6: Burris HA 3rd, Rivkin S, Reynolds R, Harris J, Wax A, Gerstein H, Mettinger KL, Staddon A. Phase II trial of oral rubitecan in previously treated pancreatic cancer patients. Oncologist. 2005 Mar;10(3):183-90. PubMed PMID: 15793221.
7: Rubitecan: 9-NC, 9-Nitro-20(S)-camptothecin, 9-nitro-camptothecin, 9-nitrocamptothecin, RFS 2000, RFS2000. Drugs R D. 2004;5(5):305-11. PubMed PMID: 15357630.
8: Schoemaker NE, Mathôt RA, Schöffski P, Rosing H, Schellens JH, Beijnen JH. Development of an optimal pharmacokinetic sampling schedule for rubitecan administered orally in a daily times five schedule. Cancer Chemother Pharmacol. 2002 Dec;50(6):514-7. Epub 2002 Nov 5. PubMed PMID: 12451480.
9: Fracasso PM, Rader JS, Govindan R, Herzog TJ, Arquette MA, Denes A, Mutch DG, Picus J, Tan BR, Fears CL, Goodner SA, Sun SL. Phase I study of rubitecan and gemcitabine in patients with advanced malignancies. Ann Oncol. 2002 Nov;13(11):1819-25. PubMed PMID: 12419757.
10: Sands H, Mishra A, Stoeckler JD, Hollister B, Chen SF. Preclinical activity of an i.v. formulation of rubitecan in IDD-P against human solid tumor xenografts. Anticancer Drugs. 2002 Oct;13(9):965-75. PubMed PMID: 12394260.
11: Schöffski P, Herr A, Vermorken JB, Van den Brande J, Beijnen JH, Rosing H, Volk J, Ganser A, Adank S, Botma HJ, Wanders J. Clinical phase II study and pharmacological evaluation of rubitecan in non-pretreated patients with metastatic colorectal cancer-significant effect of food intake on the bioavailability of the oral camptothecin analogue. Eur J Cancer. 2002 Apr;38(6):807-13. PubMed PMID: 11937315.
12: Giovanella BC, Stehlin JS, Hinz HR, Kozielski AJ, Harris NJ, Vardeman DM. Preclinical evaluation of the anticancer activity and toxicity of 9-nitro-20(S)-camptothecin (Rubitecan). Int J Oncol. 2002 Jan;20(1):81-8. PubMed PMID: 11743646.
13: Kemp KR, Liehr JG, Giovanella B. Combined radiation and 9-nitrocamptothecin (rubitecan) in the treatment of locally advanced pancreatic cancer. Ann N Y Acad Sci. 2000;922:320-3. PubMed PMID: 11193912.

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